molecular formula C10H11BrO2 B1403162 Methyl 2-(2-bromo-4-methylphenyl)acetate CAS No. 77053-52-2

Methyl 2-(2-bromo-4-methylphenyl)acetate

Cat. No.: B1403162
CAS No.: 77053-52-2
M. Wt: 243.1 g/mol
InChI Key: XFWDNOQWXXCPMF-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-4-methylphenyl)acetate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(2-bromo-4-methylphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-bromo-4-methylphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(2-bromo-4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-3-4-8(9(11)5-7)6-10(12)13-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWDNOQWXXCPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2-bromo-4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-bromo-4-methylphenyl)acetate is a substituted phenylacetate ester that serves as a valuable building block in modern organic synthesis. Its utility is primarily derived from the strategic placement of three key functional groups: an ester, a benzylic methylene, and an aryl bromide. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis via Fischer esterification, an exploration of its synthetic potential in cross-coupling reactions, and its applications as an intermediate in the development of pharmacologically active molecules. Safety and handling considerations are also discussed to ensure its proper use in a laboratory setting.

Compound Identification and Core Properties

Methyl 2-(2-bromo-4-methylphenyl)acetate is identified by the CAS Number 1069114-83-5[1]. The structural arrangement of a bromine atom ortho to the acetate-bearing side chain and a methyl group para to it makes this compound a versatile intermediate for further chemical modifications.

Physicochemical and Spectroscopic Data

The key properties of Methyl 2-(2-bromo-4-methylphenyl)acetate are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 1069114-83-5[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
Appearance Typically an oil[2][3]
Purity ≥95% (typical)[4]
SMILES Code O=C(OC)CC1=CC(C)=C(Br)C=C1[1]

Synthesis and Purification

The most common and straightforward method for synthesizing Methyl 2-(2-bromo-4-methylphenyl)acetate is the Fischer esterification of its corresponding carboxylic acid, 2-(2-bromo-4-methylphenyl)acetic acid (CAS No: 31881-86-4)[6][7]. This acid-catalyzed reaction with methanol is efficient and uses readily available reagents.

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of Methyl 2-(2-bromo-4-methylphenyl)acetate from its carboxylic acid precursor.

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Final Product Reactant 2-(2-bromo-4-methylphenyl)acetic acid Reflux Reflux for 30-60 min Reactant->Reflux Methanol Methanol (Solvent & Reagent) Methanol->Reflux Catalyst Conc. Sulfuric Acid (Catalyst) Catalyst->Reflux Quench Cool & Quench with Water Reflux->Quench Cool to RT Extract Extract with Dichloromethane Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Product Methyl 2-(2-bromo-4-methylphenyl)acetate Concentrate->Product

Caption: Fischer Esterification Workflow.

Detailed Experimental Protocol

This protocol is adapted from general methods for the esterification of similar bromophenylacetic acids[2][3].

Materials:

  • 2-(2-bromo-4-methylphenyl)acetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a solution of 2-(2-bromo-4-methylphenyl)acetic acid (1.0 eq) in methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) at room temperature.

  • Esterification: Heat the mixture to reflux and maintain for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol[2][3].

  • Extraction: To the residue, add water and extract with dichloromethane (3 x volume of water)[2].

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting oil, Methyl 2-(2-bromo-4-methylphenyl)acetate, can be purified further by column chromatography on silica gel if necessary.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Methyl 2-(2-bromo-4-methylphenyl)acetate lies in its ability to undergo a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.

Role in Cross-Coupling Reactions

The aryl bromide moiety is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond at the 2-position of the phenyl ring, opening pathways to biaryl compounds which are common scaffolds in medicinal chemistry[8].

Applications in Pharmaceutical and Agrochemical Synthesis

While specific applications of Methyl 2-(2-bromo-4-methylphenyl)acetate itself are not extensively documented in the provided results, its structural motifs are found in various pharmacologically active compounds. Bromo-aryl compounds are common precursors in the synthesis of:

  • Analgesics and Sedatives: Related compounds like 2-bromo-4-methylpropiophenone are used as intermediates in the synthesis of analgesics and sedatives[9].

  • Kinase Inhibitors: The biaryl structures formed from Suzuki coupling are core components of many kinase inhibitors used in oncology[8].

  • Antipsychotics: The related compound, Methyl 2-(2-bromophenyl)acetate, is a reagent in the synthesis of a degradation product of Asenapine, an antipsychotic drug[3].

The presence of the methyl ester also allows for further modifications, such as hydrolysis back to the carboxylic acid or conversion to amides, which are common functional groups in drug molecules.

Safety and Handling

As with any brominated organic compound, appropriate safety precautions must be taken when handling Methyl 2-(2-bromo-4-methylphenyl)acetate.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: While specific toxicity data for this compound is not available, related compounds like methyl 2-(4-bromophenyl)acetate are known to cause skin and eye irritation, and may be harmful if swallowed or in contact with skin[10]. Methyl bromoacetate is a lachrymator and is toxic by ingestion and inhalation[11].

  • Storage: Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

Methyl 2-(2-bromo-4-methylphenyl)acetate is a strategically functionalized building block with significant potential in organic synthesis. Its straightforward preparation and the reactivity of its aryl bromide and ester groups make it a valuable intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity allows researchers to effectively incorporate it into their synthetic strategies.

References

  • PubChem. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783. [Link]

  • ChemSynthesis. methyl 2-bromo-2-phenylacetate - 3042-81-7. [Link]

  • Wikipedia. Methyl 2-bromoacetate. [Link]

  • PrepChem.com. Synthesis of Methyl Bromo-Phenylacetate. [Link]

  • Google Patents.
  • Wikipedia. 4-Bromophenylacetic acid. [Link]

  • Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • QuickCompany. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]

Sources

Structural Elucidation Protocol: Methyl 2-(2-bromo-4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation of Methyl 2-(2-bromo-4-methylphenyl)acetate Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Synthetic Context

Methyl 2-(2-bromo-4-methylphenyl)acetate (CAS: 1069114-83-5) is a critical halogenated building block, frequently utilized in the synthesis of heterocyclic pharmacophores (e.g., indoles via intramolecular Heck reactions) and agrochemicals.[1]

This guide details the systematic structural characterization of the compound. Unlike simple aliphatic esters, the elucidation of this molecule requires rigorous confirmation of the regiochemistry of the bromine substituent (ortho vs. meta) and the integrity of the ester functionality.

Synthetic Origin & Impurity Profile

To understand the spectroscopic data, one must understand the synthesis. This compound is typically derived via:

  • Fischer Esterification: From 2-bromo-4-methylphenylacetic acid.

  • Wolff Rearrangement: From the corresponding diazo ketone.

Primary Impurities to Monitor:

  • Hydrolysis Product: 2-bromo-4-methylphenylacetic acid (Broad OH stretch in IR).

  • Regioisomers: Methyl 2-(3-bromo-4-methylphenyl)acetate (distinguishable via

    
     NMR coupling constants).
    

Characterization Workflow

The following directed acyclic graph (DAG) illustrates the decision matrix for confirming the structure, prioritizing non-destructive techniques.

ElucidationWorkflow Sample Crude Isolate HPLC Purity Check (>98% AUC) Sample->HPLC MS HRMS (ESI+) Isotope Pattern HPLC->MS Pass IR FT-IR Functional Groups MS->IR NMR_1H 1H NMR Connectivity IR->NMR_1H NMR_2D NOESY/HMBC Regiochemistry NMR_1H->NMR_2D Ambiguity? Final Confirmed Structure NMR_1H->Final Clear Pattern NMR_2D->Final

Figure 1: Step-wise structural elucidation workflow ensuring purity prior to spectral acquisition.

Mass Spectrometry: The Halogen Signature

Objective: Confirm molecular formula (


) and the presence of a single bromine atom.
Experimental Protocol
  • Ionization: ESI (Positive Mode) or EI (70 eV).

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Data Interpretation

The defining feature of this spectrum is the isotopic abundance of Bromine (


 and 

), which exist in a near 1:1 ratio.
Ion Speciesm/z ValueRelative IntensityStructural Inference

242.0 100%Molecular Ion (

)

244.0 ~98%Isotope Peak (

) - Confirms Br

211.0VariableLoss of methoxy group (Ester cleavage)

183.0VariableFormation of benzyl cation (Tropylium derivative)

Critical Check: If the


 peak is roughly 30% of the parent, the compound is chlorinated, not brominated. A 1:1 ratio is mandatory for confirmation.

Infrared Spectroscopy (FT-IR)

Objective: Validate the ester functionality and aromatic substitution pattern.

  • Carbonyl Stretch (

    
    ):  A sharp, intense band at 1735–1745 cm⁻¹  confirms the non-conjugated ester.
    
  • C-O Stretch: Strong bands at 1150–1250 cm⁻¹ .

  • C-H Stretch (Aliphatic): Just below 3000 cm⁻¹ (Methyl/Methylene).

  • Absence of OH: Lack of a broad band at 2500–3300 cm⁻¹ confirms the absence of the carboxylic acid precursor.

Nuclear Magnetic Resonance ( & NMR)

Objective: Map the carbon skeleton and prove the 1,2,4-substitution pattern. This is the definitive step.

NMR Analysis (400 MHz, )

The molecule possesses distinct "zones": the aromatic core, the benzylic linker, and the methyl caps.

Position

(ppm)
MultiplicityIntegrationCoupling (

)
Assignment Logic
Ar-H (3) 7.40 d (fine)1H

Hz
Diagnostic: Meta-coupling to H5. Deshielded by ortho-Br.
Ar-H (6) 7.15 d1H

Hz
Ortho-coupling to H5.
Ar-H (5) 7.05 dd1H

Hz
Overlaps; coupled to H6 (ortho) and H3 (meta).

3.70 s3H-Characteristic ester methyl singlet.

3.78 s2H-Benzylic methylene. Deshielded by Ph and

.
Ar-

2.32 s3H-Aromatic methyl group.

Key Structural Proof (The Coupling Pattern): The aromatic region must show an ABX or ABC system.

  • The proton at C3 (between Br and Me) appears as a singlet or a finely split doublet (meta-coupling).

  • If the Br were at position 3 (meta), the splitting pattern would change drastically (likely a triplet or double-doublet for the proton between substituents).

NMR Analysis (100 MHz, )
  • Carbonyl (

    
    ):  ~171.5 ppm.
    
  • Aromatic C-Br (C2): ~124.0 ppm (Upfield shift due to heavy atom effect).

  • Benzylic

    
    :  ~41.0 ppm.
    
  • Ester

    
    :  ~52.0 ppm.
    
  • Ar-

    
    :  ~21.0 ppm.
    

Advanced Validation: 2D NMR Connectivity

To unequivocally distinguish the target from its isomer (Methyl 2-(3-bromo-4-methylphenyl)acetate), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Connectivity Logic Diagram

The following diagram visualizes the critical HMBC correlations that "lock" the bromine position.

HMBC_Logic C2 C2 (Ar-Br) C1 C1 (Quaternary) CH2 Benzylic CH2 CH2->C2 Strong Correlation (Proves Ortho) CH2->C1 HMBC (3-bond) H6 H6 Proton H6->CH2 NOESY (Spatial Proximity)

Figure 2: HMBC and NOESY correlations confirming the regiochemistry of the benzylic arm relative to the bromine.

Interpretation:

  • HMBC: The Benzylic

    
     protons will show a strong 3-bond correlation to C2  (the carbon bearing the Bromine) and C6 .
    
  • NOESY: A spatial correlation (NOE) should be observed between the Benzylic

    
     and the H6  aromatic proton. Crucially , there should be no NOE between the 
    
    
    
    and the H3 proton due to the steric blockade of the Bromine atom at C2.

Quality Control & Storage

For research applications, the compound must meet the following specifications:

  • Purity:

    
     by HPLC (Column: C18, Mobile Phase: MeCN/Water Gradient).
    
  • Appearance: Clear to pale yellow oil (or low-melting solid).

  • Storage: Sealed under Nitrogen at 2–8°C. Halogenated benzylic compounds can be light-sensitive; amber vials are mandatory.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for NMR additivity rules and coupling constants).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1069114-83-5. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for chemical shift prediction of substituted benzenes).

Sources

An In-depth Technical Guide to the Reactivity of the Benzylic Position in Methyl 2-(2-bromo-4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzylic position of substituted toluenes is a site of significant chemical reactivity, offering a versatile handle for molecular functionalization in organic synthesis and drug development. This guide provides a comprehensive technical analysis of the reactivity at the benzylic methyl group of Methyl 2-(2-bromo-4-methylphenyl)acetate. We will explore the underlying electronic and steric factors governing its reactivity and provide detailed, field-proven protocols for key transformations, including benzylic bromination and oxidation. Mechanistic insights and justifications for experimental designs are provided to empower researchers in their synthetic endeavors.

Introduction: The Unique Reactivity of the Benzylic Position

The carbon atom directly attached to a benzene ring, known as the benzylic position, exhibits heightened reactivity compared to a typical alkyl carbon.[1] This enhanced reactivity is a cornerstone of organic synthesis and stems from the ability of the adjacent aromatic ring to stabilize reactive intermediates—be it a radical, carbocation, or carbanion—through resonance.[1][2][3] This stabilization lowers the activation energy for reactions occurring at this site, making benzylic C-H bonds significantly weaker (bond dissociation energy of ~90 kcal/mol) than primary alkyl C-H bonds (~100 kcal/mol).[2] Consequently, the benzylic position is susceptible to a variety of transformations, including halogenation, oxidation, and nucleophilic substitution.[3][4]

Analysis of Methyl 2-(2-bromo-4-methylphenyl)acetate: Electronic and Steric Influences

The specific reactivity of the benzylic methyl group in Methyl 2-(2-bromo-4-methylphenyl)acetate is modulated by the substituents on the phenyl ring. Understanding these influences is critical for predicting reaction outcomes and optimizing conditions.

Structure:

  • 2-Bromo Group (ortho): The bromine atom exerts two opposing electronic effects: a strong electron-withdrawing inductive effect due to its high electronegativity and a weaker electron-donating resonance effect from its lone pairs.[5] In the context of radical reactions at the benzylic position, the inductive effect is generally more dominant, slightly destabilizing the formation of an electron-deficient benzylic radical. Sterically, the ortho-bromo group presents a significant hindrance, which can impede the approach of bulky reagents to the benzylic site.[6][7]

  • 4-Methyl Group (para): This is the benzylic position of interest.

  • 1-CH2COOCH3 Group (meta to the methyl group): The methyl acetate substituent is moderately electron-withdrawing through induction. This deactivating effect can influence the overall electron density of the aromatic ring and, to a lesser extent, the stability of the benzylic radical.

The interplay of these electronic and steric factors dictates the feasibility and outcome of reactions at the benzylic methyl group.

Key Synthetic Transformations at the Benzylic Position

This section details validated protocols for two fundamental transformations of the benzylic methyl group in Methyl 2-(2-bromo-4-methylphenyl)acetate: free-radical bromination and oxidation.

Benzylic Bromination via Free-Radical Halogenation

Benzylic bromination is a powerful method for introducing a functional handle, converting the relatively inert methyl group into a more reactive bromomethyl group.[8] The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, minimizing side reactions such as electrophilic aromatic substitution.[9][10][11]

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is preferred over molecular bromine (Br₂) for benzylic bromination because it maintains a very low concentration of Br₂ in the reaction mixture.[9][11] This is crucial to prevent the competing electrophilic addition of bromine to the aromatic ring.

  • Radical Initiator (AIBN or Benzoyl Peroxide): The reaction proceeds via a free-radical chain mechanism, which requires an initiator to generate the initial bromine radicals.[10][12][13] Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used as they readily decompose upon heating to form radicals.

  • Solvent (Carbon Tetrachloride or Cyclohexane): An inert solvent that does not participate in the radical reaction is essential. Carbon tetrachloride (CCl₄) has been traditionally used, though due to its toxicity, safer alternatives like cyclohexane are often employed.

Experimental Protocol: Benzylic Bromination of Methyl 2-(2-bromo-4-methylphenyl)acetate

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-(2-bromo-4-methylphenyl)acetate (1.0 eq).

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Solvent: Add anhydrous carbon tetrachloride or cyclohexane to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄, 81°C for cyclohexane) and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining HBr.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product, Methyl 2-(2-bromo-4-(bromomethyl)phenyl)acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Mechanism Visualization:

Benzylic_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I2 Initiator (AIBN) -> 2R• NBS_HBr NBS + HBr -> Br2 + Succinimide Br2_hv Br2 --(heat/light)--> 2 Br• Br_rad Br• Br2_hv->Br_rad RCH3 Benzylic C-H RCH2_rad Benzylic Radical RCH3->RCH2_rad + Br• RCH3:e->RCH2_rad:w H abstraction by Br• RCH2Br Product RCH2_rad->RCH2Br + Br2 RCH2_rad:e->RCH2Br:w Reaction with Br2 Term2 RCH2• + Br• -> RCH2Br RCH2_rad->Term2 HBr HBr Term1 Br• + Br• -> Br2 Br_rad->Term1 Br2 Br2 HBr->NBS_HBr Regenerates Br2 Term3 RCH2• + RCH2• -> Dimer

Caption: Free-radical mechanism of benzylic bromination.

Benzylic Oxidation to a Carboxylic Acid

The benzylic methyl group can be fully oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[2][3][14] This reaction is robust and proceeds as long as there is at least one hydrogen atom at the benzylic position.[2][14] The length of the alkyl chain is irrelevant; the entire side chain is cleaved to yield a carboxylic acid group directly attached to the ring.[2][15]

Causality Behind Experimental Choices:

  • Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidizing agent. The reaction is typically carried out in an aqueous solution, often with heating.[2]

  • Acidic Workup: After the oxidation is complete, an acidic workup is necessary to protonate the carboxylate salt formed during the reaction to yield the final carboxylic acid.

Experimental Protocol: Oxidation of Methyl 2-(2-bromo-4-methylphenyl)acetate

  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve Methyl 2-(2-bromo-4-methylphenyl)acetate (1.0 eq) in a mixture of water and a co-solvent like pyridine or t-butanol.

  • Reagent Addition: Add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise to the stirred solution. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the MnO₂.

    • Acidify the filtrate with a strong acid (e.g., concentrated HCl) until the solution is acidic to litmus paper. This will precipitate the carboxylic acid.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: The crude carboxylic acid can be recrystallized from a suitable solvent like water or an ethanol/water mixture.

Mechanism Visualization:

Benzylic_Oxidation cluster_oxidation Oxidation Pathway Start Methyl 2-(2-bromo-4-methylphenyl)acetate Intermediate1 Benzylic Alcohol (Intermediate) Start->Intermediate1 KMnO4, heat Intermediate2 Aldehyde (Intermediate) Intermediate1->Intermediate2 KMnO4, heat Product 2-bromo-4-(carboxymethyl)benzoic acid Intermediate2->Product KMnO4, heat

Caption: Stepwise oxidation of the benzylic methyl group.

Nucleophilic Substitution at the Functionalized Benzylic Position

Once the benzylic position is halogenated, it becomes an excellent substrate for nucleophilic substitution reactions (Sₙ1 and Sₙ2).[3] Primary benzylic halides, such as the product from the bromination described above, typically undergo Sₙ2 reactions due to minimal steric hindrance.[4][7] The formation of a resonance-stabilized benzylic carbocation also makes Sₙ1 reactions favorable, especially for secondary and tertiary benzylic halides.[3][16]

Table 1: Comparison of Sₙ1 and Sₙ2 Reactivity at the Benzylic Position

FeatureSₙ1 ReactionSₙ2 Reaction
Substrate Favored by 2° and 3° benzylic halidesFavored by 1° benzylic halides
Mechanism Two-step, via carbocation intermediateOne-step, concerted
Nucleophile Weak nucleophiles are effectiveRequires a strong nucleophile
Solvent Polar protic solvents stabilize the carbocationPolar aprotic solvents are preferred
Stereochem. RacemizationInversion of configuration

Conclusion

The benzylic methyl group of Methyl 2-(2-bromo-4-methylphenyl)acetate is a reactive site amenable to a variety of synthetic transformations. Its reactivity is influenced by the electronic and steric effects of the substituents on the aromatic ring. This guide has provided a detailed examination of its reactivity and presented robust protocols for its functionalization through benzylic bromination and oxidation. A thorough understanding of the underlying principles and experimental considerations detailed herein will enable researchers to effectively utilize this versatile substrate in the synthesis of complex molecules for applications in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Bromination - Common Conditions. Common Organic Chemistry.
  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep®.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia.
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Chemistry Steps.
  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts.
  • Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Organic Chemistry Study Guide. (2026). Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide.
  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.
  • Khan Academy. (n.d.). Reactions at the benzylic position. Khan Academy.
  • Vinu, A., et al. (2019). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. MDPI.
  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. BYJU'S.
  • Chemistry LibreTexts. (2023, October 27). 16.9: Oxidation of Aromatic Compounds. Chemistry LibreTexts.
  • JoVE. (2025, May 22). Reactions at the Benzylic Position: Oxidation and Reduction. JoVE.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • University of Calgary. (n.d.). Ch 11 : Benzylic systems. University of Calgary.
  • NCERT. (n.d.). Haloalkanes and Haloarenes. NCERT.
  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.

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The Strategic Application of Methyl 2-(2-bromo-4-methylphenyl)acetate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, exploring the multifaceted potential of Methyl 2-(2-bromo-4-methylphenyl)acetate as a pivotal building block in medicinal chemistry. We will delve into its synthesis, chemical properties, and, most importantly, its strategic application in the design and discovery of novel therapeutic agents. This document is structured to provide not only foundational knowledge but also actionable insights and detailed experimental protocols to empower your research endeavors.

Introduction: The Phenylacetic Acid Scaffold and the Promise of Strategic Substitution

The phenylacetic acid motif is a cornerstone in the architecture of numerous biologically active molecules. Its derivatives are integral to a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and even plant growth regulators.[1][2] The therapeutic efficacy of these molecules can be profoundly influenced by the nature and position of substituents on the phenyl ring. The subject of this guide, Methyl 2-(2-bromo-4-methylphenyl)acetate, presents a strategically functionalized scaffold with significant potential for creating novel chemical entities with tailored pharmacological profiles.

The presence of a bromine atom at the ortho position and a methyl group at the para position of the phenyl ring are not arbitrary. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce molecular complexity. Furthermore, halogen bonding can play a crucial role in ligand-receptor interactions. The methyl group, on the other hand, can influence the molecule's lipophilicity and metabolic stability, and can probe specific hydrophobic pockets within a biological target. This guide will illuminate how these features can be leveraged to accelerate drug discovery programs.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of Methyl 2-(2-bromo-4-methylphenyl)acetate is fundamental to its application.

PropertyValueSource
CAS Number 1069114-83-5[3]
Molecular Formula C10H11BrO2[3]
Molecular Weight 243.10 g/mol [3]
Appearance Liquid (typical for similar compounds)Inferred
Boiling Point 286.5 ± 25.0 °C at 760 mmHg (Predicted for a similar isomer)

The synthesis of Methyl 2-(2-bromo-4-methylphenyl)acetate is typically achieved through the esterification of its corresponding carboxylic acid, 2-(2-bromo-4-methylphenyl)acetic acid. This precursor can be synthesized via several established methods in organic chemistry.

Experimental Protocol: Synthesis of Methyl 2-(2-bromo-4-methylphenyl)acetate

This protocol outlines a general and robust two-step synthesis.

Step 1: Synthesis of 2-(2-bromo-4-methylphenyl)acetic acid

This can be achieved via methods such as the hydrolysis of the corresponding benzyl cyanide or through a Willgerodt-Kindler reaction of the appropriately substituted acetophenone. A common and reliable method is the palladium-catalyzed carbonylation of 2-bromo-1-(bromomethyl)-4-methylbenzene.

Step 2: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-bromo-4-methylphenyl)acetic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq), to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-(2-bromo-4-methylphenyl)acetate. The product can be further purified by column chromatography on silica gel if necessary.[4]

Synthesis_Workflow A 2-Bromo-4-methylaniline B 2-Bromo-1-(bromomethyl)-4-methylbenzene A->B Sandmeyer Reaction & Radical Bromination C 2-(2-Bromo-4-methylphenyl)acetic acid B->C Palladium-Catalyzed Carbonylation D Methyl 2-(2-bromo-4-methylphenyl)acetate C->D Fischer Esterification (Methanol, H+)

Caption: Synthetic workflow for Methyl 2-(2-bromo-4-methylphenyl)acetate.

Potential Applications in Medicinal Chemistry

The true value of Methyl 2-(2-bromo-4-methylphenyl)acetate lies in its potential as a versatile intermediate for the synthesis of a diverse range of therapeutic agents. The strategic placement of the bromo and methyl groups opens up numerous avenues for molecular elaboration.

Development of Novel Anti-inflammatory Agents

Phenylacetic acid derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][5] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. The substituents on the phenyl ring play a critical role in determining the potency and selectivity of COX inhibition. The 2-bromo-4-methylphenyl scaffold can be elaborated to explore new chemical space for potent and selective COX inhibitors. The bromine atom can be utilized in Suzuki or other cross-coupling reactions to introduce various aryl or heteroaryl moieties, a common strategy in the design of modern NSAIDs.

Synthesis of Anticancer Agents

Numerous bromophenol derivatives have demonstrated promising antioxidant and anticancer activities.[6][7] The cytotoxic and apoptotic effects of these compounds are often linked to their ability to induce oxidative stress in cancer cells. Methyl 2-(2-bromo-4-methylphenyl)acetate can serve as a starting point for the synthesis of novel compounds with potential anticancer properties. The bromo substituent can be a site for derivatization to modulate the compound's electronic properties and its interaction with biological targets. For instance, coupling with boronic acids can introduce functionalities known to interact with specific kinases or other cancer-related targets.[8]

Design of Novel Antibacterial Agents

The phenylacetic acid core is a key component of penicillin antibiotics.[2] Furthermore, various brominated aromatic compounds have shown significant antibacterial activity.[9] The unique electronic and steric properties conferred by the bromo and methyl groups on the phenyl ring of Methyl 2-(2-bromo-4-methylphenyl)acetate can be exploited to design novel antibacterial agents. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to amides, which are common features in many antibacterial drugs. The bromine atom provides a handle for further modifications to optimize antibacterial potency and spectrum.

Potential_Applications Core Methyl 2-(2-bromo-4- methylphenyl)acetate NSAIDs Anti-inflammatory Agents (NSAIDs) Core->NSAIDs Suzuki Coupling Anticancer Anticancer Agents Core->Anticancer Derivatization Antibacterial Antibacterial Agents Core->Antibacterial Amide Formation

Caption: Potential medicinal chemistry applications of the core scaffold.

Strategic Derivatization: The Power of the Bromo Substituent

The bromine atom at the ortho position is the key to unlocking the full potential of this scaffold. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

Experimental Protocol: Suzuki Cross-Coupling

This protocol provides a general procedure for the Suzuki cross-coupling of Methyl 2-(2-bromo-4-methylphenyl)acetate with an arylboronic acid.

  • Reaction Setup: In a microwave vial or a round-bottom flask, combine Methyl 2-(2-bromo-4-methylphenyl)acetate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1).

  • Reaction: Heat the mixture to a temperature appropriate for the chosen catalyst and substrates (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

This versatile reaction allows for the synthesis of a large library of compounds for structure-activity relationship (SAR) studies.

Conclusion: A Versatile Platform for Drug Discovery

Methyl 2-(2-bromo-4-methylphenyl)acetate is more than just a chemical intermediate; it is a strategically designed building block that offers a powerful platform for the discovery of novel therapeutic agents. Its unique substitution pattern provides a blend of reactivity and functionality that can be exploited to create diverse molecular architectures with the potential to address a wide range of diseases. The synthetic accessibility and the potential for straightforward derivatization make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, along with practical experimental protocols to facilitate its use in your research. The strategic application of this versatile scaffold will undoubtedly contribute to the advancement of drug discovery and the development of the next generation of medicines.

References

  • Wikipedia. Methyl 2-bromoacetate. [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • PubChem. Methyl 2-(4-bromophenyl)acetate. [Link]

  • PubMed. Phenylacetic acid derivatives as hPPAR agonists. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • ChemSynthesis. methyl 2-bromo-2-phenylacetate. [Link]

  • Journal of the American Chemical Society. One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. [Link]

  • Organic Syntheses. PREPARATION OF METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. [Link]

  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. [Link]

  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

  • PrepChem.com. Synthesis of Methyl Bromo-Phenylacetate. [Link]

  • ResearchGate. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • PMC. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]

  • PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Chemsrc. Methyl 2-bromo-2-(2-chlorophenyl)acetate. [Link]

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Cross-Coupling of Methyl 2-(2-bromo-4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(2-bromo-4-methylphenyl)acetate represents a distinct class of "privileged intermediates" often utilized in the synthesis of NSAIDs (e.g., Diclofenac analogues) and indole-based heterocycles. However, its utility in Suzuki-Miyaura cross-coupling is complicated by two competing factors:

  • Steric Congestion: The ortho-bromo substituent is shielded by the adjacent acetic acid methyl ester moiety, impeding the oxidative addition of Palladium.

  • Chemoselectivity: The methyl ester is susceptible to hydrolysis (saponification) under the aqueous basic conditions typically required for boronic acid activation.

This guide provides a validated protocol to achieve high-yield cross-coupling while preserving the ester functionality, utilizing ligand-controlled catalysis to overcome the ortho-substituent effect.

Strategic Analysis & Critical Parameters

The "Ortho Effect" and Ligand Selection

The primary failure mode for this substrate is incomplete conversion due to a stalled catalytic cycle. The bulky acetate group at the C1 position creates significant steric hindrance around the C2-Bromine bond.

  • Recommendation: Avoid standard linear phosphines like PPh3 (e.g., Pd(PPh3)4). They lack the electron density and steric bulk required to force oxidative addition on hindered substrates.

  • Solution: Use Buchwald-type dialkylbiaryl phosphines (e.g., SPhos, XPhos) or bidentate ligands with large bite angles (e.g., dppf). These ligands facilitate oxidative addition and stabilize the monoligated Pd(0) species.

Base Management & Ester Stability

The methylene group (


) between the phenyl ring and the carbonyl is moderately acidic (

approx. 20-23). Strong bases (NaOtBu, KOtBu) or hydroxide bases (NaOH, KOH) pose two risks:
  • Ester Hydrolysis: Irreversible conversion to the carboxylic acid.

  • Enolization: Deprotonation of the benzylic carbon, leading to potential side reactions or catalyst poisoning.

  • Solution: Use mild, anhydrous carbonate or phosphate bases (K3PO4, Cs2CO3).

Visualizing the Reaction Pathway

The following diagram outlines the catalytic cycle and the competing side reactions that must be suppressed.

SuzukiMechanism Start Substrate: Methyl 2-(2-bromo-4-methylphenyl)acetate OxAdd Oxidative Addition (Sterically Hindered) Start->OxAdd + Pd(0) Hydrolysis SIDE REACTION: Ester Hydrolysis (Acid Formation) Start->Hydrolysis Strong Base / H2O Cat Pd(0) Active Catalyst TransMet Transmetallation (Rate Limiting w/ Bulky Boronic Acids) OxAdd->TransMet + Ar-B(OH)2 / Base Dehal SIDE REACTION: Protodehalogenation OxAdd->Dehal Beta-H Elimination (Rare) Prod Coupled Biaryl Product TransMet->Prod Reductive Elimination Prod->Cat Regeneration

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the risk of ester hydrolysis.

Validated Experimental Protocols

Method A: High-Throughput / General Purpose

Best for coupling with simple, electron-rich aryl boronic acids.

Reagents:

  • Substrate: Methyl 2-(2-bromo-4-methylphenyl)acetate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[2][3]·DCM (3-5 mol%)

  • Base: K3PO4 (2.0 equiv, tribasic, anhydrous)

  • Solvent: 1,4-Dioxane / Water (9:1 ratio)

Procedure:

  • Charge a reaction vial with the substrate (1.0 mmol), arylboronic acid (1.2 mmol), K3PO4 (2.0 mmol), and Pd(dppf)Cl2·DCM (0.03 mmol).

  • Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Add degassed 1,4-Dioxane (4.5 mL) and degassed Water (0.5 mL) via syringe.

  • Heat the mixture to 80°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine. Dry over Na2SO4.[4][5]

  • Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Method B: Sterically Demanding / Difficult Partners

Best for coupling with ortho-substituted boronic acids or electron-poor partners.

Reagents:

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: K2CO3 or Cs2CO3 (2.0 equiv)

  • Solvent: Toluene / Water (10:1) or THF / Water (10:1)

Rationale: The XPhos ligand forms a protective "roof" over the Palladium center, preventing catalyst decomposition while facilitating the coupling of two bulky partners. The switch to Toluene allows for higher temperatures if necessary, though 80°C is usually sufficient.

Optimization & Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure due to sterics.Switch from Pd(dppf)Cl2 to XPhos Pd G2 or SPhos Pd G2 . Increase Temp to 100°C.
Ester Hydrolysis Base is too strong or water content too high.Switch base to anhydrous K3PO4 . Reduce water ratio (use 20:1 solvent:water) or use anhydrous DMF with CsF.
Homocoupling of Boronic Acid Oxygen present in the system.Degas solvents more thoroughly (sparge with Ar for 15 mins). Add catalyst after degassing.
Protodebromination Catalyst decomposition or Hydride source present.Use a fresh batch of catalyst. Ensure solvent is free of peroxides (especially if using THF/Dioxane).

Decision Logic for Condition Screening

Use the following logic flow to determine the optimal starting conditions for your specific derivative.

OptimizationTree Start Start: Analyze Coupling Partner IsBulky Is the Boronic Acid Ortho-Substituted? Start->IsBulky MethodA Use Method A: Pd(dppf)Cl2 / K3PO4 Dioxane/H2O IsBulky->MethodA No (Simple) CheckBase Is the Product Base Sensitive? IsBulky->CheckBase Yes (Bulky) MethodB Use Method B: XPhos Pd G2 / K3PO4 Toluene/H2O CheckBase->MethodB No ModBase Modify Base: Use CsF / Anhydrous DMF CheckBase->ModBase Yes

Figure 2: Decision tree for selecting catalyst and solvent systems based on coupling partner sterics.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[6] Accounts of Chemical Research, 41(11), 1461–1473.

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Sigma-Aldrich. (2023). Product Specification: Methyl 2-(2-bromo-4-methylphenyl)acetate.

Sources

Derivatization of the ester group in Methyl 2-(2-bromo-4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic derivatization of Methyl 2-(2-bromo-4-methylphenyl)acetate (CAS: 1069114-83-5). This scaffold is a critical "bifunctional" intermediate: it contains an electrophilic ester suitable for functional group interconversion (FGI) and a nucleophilic/electrophilic aryl bromide handle primed for cross-coupling (Suzuki, Heck, Buchwald).

The Core Challenge: The primary objective is to modify the ester group without compromising the aryl bromide (chemoselectivity) or the benzylic position (alpha-acidity). Standard reducing agents like Lithium Aluminum Hydride (LAH) pose a high risk of debromination (hydrodehalogenation). Therefore, this guide prioritizes chemoselective protocols.

Reaction Landscape & Decision Matrix

The following flowchart illustrates the available pathways, distinguishing between standard transformations and those requiring specific chemoselective controls.

ReactionLandscape Substrate Methyl 2-(2-bromo- 4-methylphenyl)acetate Acid Carboxylic Acid (Hydrolysis) Substrate->Acid LiOH, THF/H2O (Protocol 1) Alcohol Primary Alcohol (Chemoselective Reduction) Substrate->Alcohol NaBH4 + LiCl (Protocol 2) Amide Amide (Direct Aminolysis) Substrate->Amide AlMe3 + Amine (Protocol 3) Weinreb Weinreb Amide (Scaffold Branching) Substrate->Weinreb AlMe3 + NH(OMe)Me Warning AVOID: LAH (Reflux) Risk: Ar-Br Reduction Substrate->Warning

Figure 1: Chemoselective reaction pathways for the target ester. Note the specific avoidance of LAH to preserve the aryl bromide.

Detailed Experimental Protocols

Protocol 1: Soft Hydrolysis (Saponification)

Objective: Conversion to the carboxylic acid without racemization or benzylic oxidation. Mechanism: Nucleophilic acyl substitution via tetrahedral intermediate.

Reagents:

  • Substrate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (2.5 equiv)

  • Solvent: THF:Water (3:1 v/v)[2]

Procedure:

  • Dissolution: Dissolve 10.0 mmol of Methyl 2-(2-bromo-4-methylphenyl)acetate in 30 mL of THF. Cool to 0°C.[1][3][4]

  • Addition: Dissolve LiOH·H₂O (25.0 mmol) in 10 mL of water and add dropwise to the THF solution.

    • Expert Insight: We use LiOH over NaOH because Li+ coordinates tighter to the carbonyl oxygen, accelerating the reaction without requiring high heat, which suppresses side reactions at the benzylic position.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting material (Rf ~0.6) disappears and the acid (baseline) appears.

  • Workup:

    • Concentrate in vacuo to remove THF.

    • Dilute aqueous residue with Et₂O (wash to remove neutral impurities).

    • Acidify the aqueous layer to pH 2 with 1N HCl at 0°C.

    • Extract with EtOAc (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

  • Yield: Expected >95% (White solid).

Protocol 2: Chemoselective Reduction (In Situ LiBH₄)

Objective: Reduction to primary alcohol retaining the Ar-Br bond. Why not LAH? Lithium Aluminum Hydride can reduce aryl bromides via a radical mechanism or lithium-halogen exchange. Solution: Generate Lithium Borohydride (


) in situ using 

and

. This system reduces esters but is inert toward aryl halides.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Lithium Chloride (LiCl) (2.0 equiv)

  • Solvent: THF (Anhydrous) / Ethanol (Absolute)

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon. Add

    
     (20 mmol) and LiCl (20 mmol).
    
  • Solvation: Add anhydrous THF (40 mL) and stir for 15 minutes. (Note: LiCl aids solubility and activates the borohydride).

  • Addition: Add the substrate (10 mmol) dissolved in 10 mL THF.

  • Activation: Add absolute Ethanol (20 mL) dropwise at 0°C.

    • Mechanism:[1][5][6][7][8][9][10][11] The EtOH protonates the borohydride slightly to generate active alkoxy-borohydrides, while Li+ activates the ester carbonyl.

  • Stir: Warm to RT and stir for 12 hours.

  • Quench: Cool to 0°C. Add Saturated

    
     carefully (Hydrogen evolution!).
    
  • Isolation: Extract with EtOAc. Wash with Brine.[4]

  • Outcome: 2-(2-bromo-4-methylphenyl)ethanol. The Br atom remains intact.

Protocol 3: Direct Amidation (Trimethylaluminum Mediated)

Objective: Direct conversion of ester to amide without going through the acid chloride.[6] Reagent: Trimethylaluminum (


).[5][12]
Safety:

is pyrophoric. Handle strictly under inert atmosphere.

Reagents:

  • Substrate (1.0 equiv)

  • Amine (

    
    ) (1.5 equiv)
    
  • 
     (2.0 M in Toluene) (1.5 equiv)
    
  • Solvent: Toluene or DCM (Anhydrous)

Procedure:

  • Complex Formation: In a dry flask under Argon, add the amine (1.5 equiv) to dry Toluene.

  • Activation: Slowly add

    
     solution at 0°C. Stir for 15 mins to form the active dimethylaluminum amide species (
    
    
    
    ).
    • Caution: Methane gas is evolved. Ensure venting through a bubbler.

  • Coupling: Add the ester substrate (1.0 equiv) dissolved in Toluene.

  • Heating: Heat to reflux (80–110°C) for 2–4 hours.

    • Expert Insight: The Aluminum acts as a Lewis acid, activating the ester oxygen, while the amide nitrogen attacks the carbonyl. This pushes the equilibrium to the amide, which is thermodynamically more stable.

  • Quench (Critical): Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle’s Salt (Sodium Potassium Tartrate) solution. Stir vigorously until the aluminum emulsion breaks (can take 1–2 hours).

  • Purification: Flash chromatography.

Analytical Data Summary

Use these markers to validate your product transformation.

Functional Group1H NMR Diagnostic Signal (CDCl₃)IR Frequency (cm⁻¹)
Ester (Starting Material) Singlet ~3.70 ppm (

)
1735–1750 (C=O stretch)
Carboxylic Acid Broad Singlet 10–12 ppm (

)
1700–1725 (Broad C=O)
Primary Alcohol Triplet ~3.85 ppm (

)
3200–3500 (Broad O-H)
Amide Broad Singlet 5.5–7.0 ppm (

)
1630–1680 (Amide I & II)

References

  • Chemoselective Reduction (LiBH4 in situ)

    • Hamada, Y., et al. "Rapid and Chemoselective Reduction of Esters to Alcohols using LiBH4 generated in situ." Journal of Organic Chemistry.
    • (Representative citation for LiBH4 ester reduction).

  • Direct Amidation (AlMe3)

    • Levin, J. I., Turos, E., & Weinreb, S. M. (1982).[5] "An alternative procedure for the aluminum-mediated conversion of esters to amides."[5] Synthetic Communications.

  • Hydrolysis Protocols

    • Standard protocols adapted from Vogel's Textbook of Practical Organic Chemistry.
  • Safety Data (MSDS)

    • Methyl 2-(2-bromo-4-methylphenyl)acetate Safety Data.[13]

Sources

Topic: Analytical Methods for Quantifying Methyl 2-(2-bromo-4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides comprehensive, validated analytical methodologies for the precise quantification of Methyl 2-(2-bromo-4-methylphenyl)acetate, a key intermediate and potential impurity in pharmaceutical manufacturing. Recognizing the critical role of analytical accuracy in drug safety and efficacy, we present two robust, orthogonal techniques: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quantification and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for identity verification and trace-level analysis. The protocols are designed to be self-validating, aligning with the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3] This guide explains the causality behind experimental choices, offering field-proven insights to empower researchers and drug development professionals in achieving reliable and reproducible results.

Introduction: The Analytical Imperative

Methyl 2-(2-bromo-4-methylphenyl)acetate is an aromatic ester frequently utilized as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The accurate determination of its concentration and purity is paramount for several reasons: it ensures stoichiometric control in subsequent reaction steps, characterizes the impurity profile of intermediates and final APIs, and ultimately supports the quality, safety, and efficacy of the drug product.[4] The presence of unreacted intermediates or related impurities can have significant toxicological implications, making their precise quantification a regulatory necessity.[1]

This application note details two complementary chromatographic methods selected for their specificity, sensitivity, and robustness, providing a complete analytical solution for this compound.

Method Selection: A Rationale for Orthogonal Techniques

The selection of an analytical method should be fit for its intended purpose.[5] For the quantification of Methyl 2-(2-bromo-4-methylphenyl)acetate, a dual-method approach provides the highest degree of confidence.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis, chosen for its high resolution, reproducibility, and suitability for non-volatile or thermally labile compounds. A Reverse-Phase HPLC (RP-HPLC) method is ideal for this analyte due to its moderate polarity. UV detection is selected based on the presence of the phenyl ring, a strong chromophore, ensuring excellent sensitivity. This method is primarily intended for accurate quantification in routine quality control settings.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers unparalleled specificity and is the gold standard for compound identification.[6][7] While the analyte is a relatively large ester, it possesses sufficient volatility and thermal stability for GC analysis. The mass spectrometer provides definitive structural information, making this method ideal for confirming peak identity, resolving co-eluting impurities that may be missed by UV detection, and performing trace-level analysis for genotoxic impurity studies.[4]

Primary Quantification: Reverse-Phase HPLC-UV Method

This method is designed for the precise and accurate quantification of Methyl 2-(2-bromo-4-methylphenyl)acetate in process samples and as a potential impurity.

Principle of the Method

The sample is dissolved in a suitable diluent and injected into an HPLC system. The separation occurs on a C18 stationary phase, where compounds are separated based on their hydrophobicity. An isocratic mobile phase of acetonitrile and water allows for consistent elution. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance, and its concentration is determined by comparing its peak area to that of a certified reference standard.

Materials and Instrumentation
Item Specification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector
Data System Empower 2, Chromeleon, or equivalent
Analytical Column Waters Symmetry C18, 150 x 4.6 mm, 5 µm, or equivalent
Mobile Phase A HPLC Grade Acetonitrile
Mobile Phase B Deionized Water
Diluent Acetonitrile/Water (60:40 v/v)
Reference Standard Methyl 2-(2-bromo-4-methylphenyl)acetate, >99.5% purity
Glassware Class A volumetric flasks and pipettes
Filters 0.45 µm PTFE syringe filters
Detailed Experimental Protocol

A. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water in a 60:40 (v/v) ratio. Degas thoroughly by sonication or online degasser before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (Target Concentration 10 µg/mL): Accurately weigh an amount of the test sample expected to contain 1 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Ensure the sample is fully dissolved before injection.[8]

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm PTFE syringe filter to prevent blockage of the HPLC system.[9]

B. Chromatographic Conditions

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm
Run Time 15 minutes

C. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified. Inject the Standard Stock Solution (100 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • % RSD of Peak Areas: ≤ 2.0%

Causality: SST ensures that the chromatographic system is operating with adequate precision, efficiency, and peak shape to generate reliable data.[2][5]

D. Analysis Workflow & Calculation

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Weigh Reference Standard dissolve_std Dissolve & Dilute to Volume (Standard Solution) prep_std->dissolve_std prep_sample Weigh Test Sample dissolve_sample Dissolve & Dilute to Volume (Sample Solution) prep_sample->dissolve_sample filter Filter Solutions (0.45 µm) dissolve_std->filter dissolve_sample->filter sst Perform System Suitability Test (SST) filter->sst inject Inject Blank, Standard, and Samples sst->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Analyte Peak Area acquire->integrate calculate Calculate Concentration vs. Standard integrate->calculate report Report Final Result calculate->report

The concentration of Methyl 2-(2-bromo-4-methylphenyl)acetate in the sample is calculated using the following formula:

Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

Method Validation Framework

This method must be validated according to ICH Q2(R1) guidelines to prove its suitability.[1][2]

Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, matrix).Peak purity analysis (PDA), no interference at the analyte's retention time in blank/placebo.
Linearity To show that results are directly proportional to the analyte concentration over a specific range.Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the target concentration.
Accuracy To determine the closeness of the measured value to the true value.98.0% to 102.0% recovery of spiked analyte at three levels (e.g., 50%, 100%, 150%).[10]
Precision To assess the degree of scatter between a series of measurements.Repeatability (%RSD ≤ 2.0%), Intermediate Precision (%RSD ≤ 2.0%).
LOD & LOQ To determine the lowest amount of analyte that can be detected and quantified, respectively.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[11]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.No significant impact on results when varying flow rate (±10%), column temp (±5°C), mobile phase composition (±2%).

Confirmatory Identity & Trace Analysis: GC-MS Method

This method serves as an orthogonal technique to confirm the identity of the analyte peak observed in HPLC and for sensitive quantification at trace levels.

Principle of the Method

A dilute solution of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (helium) onto a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. Eluted compounds enter a mass spectrometer, which ionizes them (typically via Electron Ionization - EI), separates the resulting ions by their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum is a unique fingerprint used for identification. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity.[6]

Materials and Instrumentation
Item Specification
GC-MS System Gas Chromatograph with Autosampler, Mass Spectrometric Detector
Analytical Column Agilent HP-5ms, 30 m x 0.25 mm, 0.25 µm, or equivalent
Carrier Gas Helium, 99.999% purity
Solvent HPLC Grade Ethyl Acetate
Reference Standard Methyl 2-(2-bromo-4-methylphenyl)acetate, >99.5% purity
Vials 2 mL amber glass vials with PTFE-lined septa
Detailed Experimental Protocol

A. Preparation of Solutions

  • Standard/Sample Solution (1-10 µg/mL): Prepare solutions in high-purity ethyl acetate. The concentration should be optimized based on instrument sensitivity.

B. GC-MS Conditions

Parameter Condition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-350 amu (Full Scan for identification)
SIM Ions For quantification, monitor characteristic ions (e.g., m/z 242/244 [M+], 183/185 [M-COOCH3]+). The bromine isotope pattern (¹⁹Br/⁸¹Br) provides a distinctive confirmation.

C. Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Prepare Dilute Solution in Ethyl Acetate (1-10 µg/mL) inject Inject into GC-MS prep->inject separate Separate on Capillary Column inject->separate ionize Ionize & Detect in MS separate->ionize confirm Confirm Identity via Mass Spectrum (Library Match & Fragmentation) ionize->confirm quantify Quantify using SIM (if required) confirm->quantify report Report Identity / Concentration quantify->report

Data Interpretation

The identity of Methyl 2-(2-bromo-4-methylphenyl)acetate is confirmed by matching its retention time with that of the reference standard and by comparing its acquired mass spectrum with a reference spectrum. Key features to look for are the molecular ion peaks (m/z 242 and 244, in an approximate 1:1 ratio due to bromine isotopes) and characteristic fragment ions.[12]

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive and robust analytical strategy for the quantification and identification of Methyl 2-(2-bromo-4-methylphenyl)acetate. The primary HPLC method is well-suited for routine quality control, offering excellent precision and accuracy. The orthogonal GC-MS method provides unequivocal confirmation of identity and superior sensitivity for trace analysis. Adherence to these protocols, including rigorous system suitability testing and full method validation, will ensure the generation of reliable, reproducible, and defensible data critical for modern drug development and manufacturing.[3]

References

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • LCGC North America. (2014). Validation of Impurity Methods, Part II.
  • Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • International Journal of Applied Pharmaceutics. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2022). Analytical method validation: A brief review.
  • Phenomenex. SAMPLE PREPARATION.
  • ChemicalBook. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis.
  • Taylor & Francis Online. (2013). Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol.
  • PubMed. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
  • Shared Research Facilities, The Hong Kong University of Science and Technology. (2014). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
  • SIELC Technologies. Separation of 2-Bromo-4'-methylacetophenone on Newcrom R1 HPLC column.
  • ResearchGate. (2025). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation | Request PDF.
  • Saylor Academy. Spectroscopic Methods of Analysis.
  • PubMed. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization.
  • Royal Society of Chemistry. (2010). Analytical Methods.
  • Pharmatech Associates. (2020). A Guide to Analytical Method Development: Part 2.
  • Saylor Academy. Spectroscopic Methods.
  • BLDpharm. 1069114-83-5|Methyl 2-(2-bromo-4-methylphenyl)acetate.
  • Google Patents. WO2019036685A1 - Methods for hplc analysis.
  • Google Patents. IL81079A - Process for the selective para-bromination of phenol and its derivatives.
  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
  • American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing.
  • ResearchGate. Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization | Request PDF.
  • BenchChem. Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
  • ChemSynthesis. (2025). methyl 2-bromo-2-phenylacetate.
  • Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of 3-( - JOCPR.
  • Google Patents. CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • ACS Publications. Bicyclic Guanidinium-Catalyzed Enantioselective Phase-Transfer Alkylation: Direct Access to Pyrroloindolines and Furoindolines - Supporting Information.
  • US EPA. (2026). Analytical Methods.
  • Royal Society of Chemistry. (2024). Analytical Methods.

Sources

Application Notes & Protocols: Safe Handling and Storage of Methyl 2-(2-bromo-4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

Hazard Identification and Risk Profile

The primary hazards associated with Methyl 2-(2-bromo-4-methylphenyl)acetate are extrapolated from its constituent functional groups: a brominated aromatic ring and a methyl ester.

  • Organobromine Moiety: Brominated aromatic compounds are known to be potential skin and eye irritants. Some organobromine compounds are classified as alkylating agents and may pose long-term health risks, including as potential hormone disruptors[1]. Many are considered persistent organic pollutants, necessitating careful handling to prevent environmental release[2][3][4]. The structurally related compound, 2-Bromo-4-methylphenol, is known to be harmful if swallowed or in contact with the skin and causes skin, eye, and respiratory irritation[5].

  • Methyl Ester Moiety: While simple esters like methyl phenylacetate exhibit low acute toxicity, they can be mild skin irritants[6]. However, the presence of the bromine atom significantly increases reactivity and hazard. The close structural analog, Methyl bromoacetate, is classified as toxic if swallowed and causes severe skin burns and eye damage.

  • Overall Profile: Based on this analysis, Methyl 2-(2-bromo-4-methylphenyl)acetate should be treated as a hazardous substance. It is presumed to be a skin, eye, and respiratory tract irritant, potentially corrosive, and harmful if ingested, inhaled, or absorbed through the skin.

Quantitative Data and Risk Summary

As no specific occupational exposure limits (OELs) exist for this compound, a conservative approach is mandated. All handling should aim to minimize any direct exposure.

Parameter Identifier / Value Source / Rationale
GHS Hazard Class (Anticipated) Acute Toxicity (Oral, Dermal); Skin Corrosion/Irritation; Serious Eye Damage; Specific Target Organ ToxicityBased on analogs like Methyl Bromoacetate and 2-Bromo-4-methylphenol[5].
Primary Exposure Routes Inhalation of aerosols, Dermal contact, Ocular contact, IngestionStandard routes for a solid/liquid research chemical.
Key Incompatibilities Strong oxidizing agents, Strong bases, Strong reducing agentsCommon incompatibilities for ester compounds[7][8].
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO₂), hydrogen bromide (HBr) gas.Standard for halogenated organic compounds.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls followed by appropriate PPE, is essential.

Engineering Controls: The First Line of Defense

The causality for relying on engineering controls is to physically isolate the researcher from the chemical hazard, thereby minimizing the risk of exposure.

  • Chemical Fume Hood: All manipulations of Methyl 2-(2-bromo-4-methylphenyl)acetate, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm). This prevents the inhalation of any dust, aerosols, or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation (6-12 air changes per hour) to dilute any fugitive emissions.

  • Safety Stations: A certified safety shower and eyewash station must be readily accessible within a 10-second travel distance from the handling area.

Personal Protective Equipment (PPE) Protocol

PPE must be worn at all times when handling the compound. The selection is based on preventing the primary exposure routes identified in Section 2.1[9][10].

  • Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory[11]. When there is a significant risk of splashing (e.g., transferring large volumes, heating), a full-face shield must be worn in addition to safety goggles[12].

  • Hand Protection: Due to the risk of skin irritation and absorption, chemically resistant gloves are required. Double-gloving with nitrile gloves (minimum thickness 0.11 mm) is the recommended protocol[8][13]. Gloves must be inspected for tears or holes before each use and removed promptly without touching the outer surface if contamination occurs. Change gloves immediately after handling the compound.

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required. Ensure clothing covers all exposed skin on the arms.

  • Footwear: Closed-toe and closed-heel shoes that fully cover the foot are mandatory. Perforated shoes or sandals are strictly prohibited.

Experimental Workflow: Safe Handling Protocols

The following workflow is designed as a self-validating system, with checks and decontamination steps built in to ensure safety throughout the process.

General Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Clear Fume Hood Area don_ppe 2. Don Full PPE (Goggles, Coat, Gloves) prep_area->don_ppe gather_mat 3. Assemble Materials (Spatula, Vials, Solvent) don_ppe->gather_mat weigh 4. Weigh Compound in Fume Hood gather_mat->weigh transfer 5. Transfer to Reaction Vessel weigh->transfer dissolve 6. Add Solvent & Dissolve transfer->dissolve decon 7. Decontaminate Spatula & Glassware dissolve->decon dispose_waste 8. Segregate & Label Hazardous Waste decon->dispose_waste doff_ppe 9. Doff PPE in Order (Gloves, Goggles, Coat) dispose_waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of Methyl 2-(2-bromo-4-methylphenyl)acetate.

Protocol: Weighing and Transferring Solid Compound
  • Preparation: Designate a specific area within the chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Tare Container: Place a tared, sealed receiving vial or flask on an analytical balance inside the fume hood.

  • Transfer: Using a clean, dedicated spatula, carefully transfer the desired amount of Methyl 2-(2-bromo-4-methylphenyl)acetate from the stock bottle to the receiving container. Perform this action slowly to minimize the generation of airborne dust or particles.

  • Seal and Clean: Immediately cap both the stock bottle and the receiving container. Wipe the exterior of both containers and the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the solid hazardous waste container.

  • Final Weighing: Record the final weight.

Protocol: Solution Preparation
  • Initial Step: Following the transfer protocol above, ensure the solid is in the final reaction or storage vessel.

  • Solvent Addition: Within the fume hood, slowly add the desired solvent to the vessel via a pipette or cannula, directing the stream down the inner wall of the container to avoid splashing.

  • Dissolution: Cap the vessel and mix via swirling, vortexing, or magnetic stirring until the solid is fully dissolved. If heating is required, use a controlled heating mantle and condenser to prevent vapor release.

Storage and Stability

Improper storage can lead to degradation of the compound and create unforeseen hazards.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[7]. The storage location should be a designated cabinet for reactive or toxic chemicals.

  • Light Sensitivity: Some related aromatic compounds are light-sensitive[14]. As a precaution, store the compound in an amber vial or in a dark location to prevent potential photodegradation.

  • Segregation: Store separately from incompatible materials, particularly strong bases (which could catalyze hydrolysis of the ester) and strong oxidizing agents[8].

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace moisture and air, which could contribute to slow hydrolysis.

Spill Management and Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[14].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention[5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[15].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[14].

Spill Protocol (Small Scale, <10g in a Fume Hood)
  • Alert: Alert personnel in the immediate area.

  • Isolate: Ensure the fume hood sash is lowered.

  • PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent). Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all contaminated materials into the hazardous waste container.

Waste Disposal

All waste materials must be treated as hazardous.

  • Solid Waste: This includes excess compound, contaminated spill cleanup materials, and contaminated disposable PPE (e.g., gloves, bench paper). Collect in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled, sealed hazardous waste container. Segregate halogenated waste streams from non-halogenated streams as per your institution's guidelines.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain.

References

  • Alfa Aesar. (2013). Safety data sheet: Methyl acetate.

  • Wikipedia. (n.d.). Organobromine chemistry. Retrieved February 14, 2026.

  • Rae, I. D. (2014). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment, 7(1).

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl bromoacetate.

  • Rae, I. D. (2014). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. ResearchGate.

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-methylphenol.

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved February 14, 2026.

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.

  • Nicot, C., & Vlieghe, D. (2007). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. ResearchGate.

  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved February 14, 2026.

  • Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved February 14, 2026.

  • University of Tennessee, Knoxville EHS. (n.d.). Personal Protective Equipment (PPE) - Appendix E. Retrieved February 14, 2026.

  • University of Melbourne. (n.d.). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved February 14, 2026.

  • ResearchGate. (2021). Synthesis, properties and applications of esters of phenylacetic acid.

  • Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst. Retrieved February 14, 2026.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2'-Bromo-4'-methylacetanilide.

  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: Methyl Phenyl Acetate. Retrieved February 14, 2026.

  • YouTube. (2024). Bromination safety.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide. Retrieved February 14, 2026.

  • Chemistry Stack Exchange. (2020). Safest way to conduct a reaction with bromine under reflux conditions.

  • Sciencemadness Wiki. (2022). Phenylacetic acid. Retrieved February 14, 2026.

  • Sigma-Aldrich. (2013). Safety Data Sheet: Phenylacetic acid.

  • Rajagopal, R., & Srinivasan, K. V. (2002). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 67(23), 8312–8315.

  • Loba Chemie. (2015). Safety Data Sheet: PHENYLACETIC ACID.

  • Aurochemicals. (2022). Safety Data Sheet: PHENYL ACETIC ACID, Natural.

Sources

Troubleshooting & Optimization

Removing unreacted starting materials from Methyl 2-(2-bromo-4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with Methyl 2-(2-bromo-4-methylphenyl)acetate (CAS: 1069114-83-5). It addresses the specific physicochemical challenges of purifying this aryl bromide ester.

Ticket ID: PUR-BR-042 | Status: Active | Tier: L3 (Senior Application Scientist)

Chemical Context & Impurity Profile

Before initiating purification, confirm your synthesis route. The removal strategy depends entirely on the origin of the "starting material" (SM).

Synthesis RoutePrimary Starting Material (Impurity)Physicochemical DifferenceRecommended Protocol
A. Fischer Esterification (Standard)2-(2-bromo-4-methylphenyl)acetic acidAcidity (Acid vs. Neutral Ester)Protocol 1: Bicarbonate Wash
B. Radical Bromination Methyl 2-(p-tolyl)acetatePolarity/MW (Very similar)Protocol 2: High-Res Chromatography
C. Alkylation Methyl 2-bromo-4-methylphenyl ketoneOxidation State Protocol 3: Bisulfite Wash

Critical Warning: The ortho-bromo substituent is sterically significant but chemically stable under standard acidic/basic workups. However, avoid strong nucleophiles (e.g., Sodium Thiolates, strong amide bases) which could trigger undesired


 or cyclization side reactions.

Troubleshooting Guides (Q&A)

Issue 1: "My NMR shows ~10% unreacted carboxylic acid. I tried water washes, but it persists."

Diagnosis: The starting acid, 2-(2-bromo-4-methylphenyl)acetic acid, is lipophilic due to the bromo- and methyl- substituents. Simple water washes are insufficient to partition it into the aqueous phase. It requires deprotonation to form the water-soluble carboxylate salt.

Solution: The "Buffered Phase" Protocol Do not use NaOH. Strong bases can hydrolyze your product (the ester) back into the impurity you are trying to remove. Use a mild base buffer.

Step-by-Step Protocol:

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Ratio: 10 mL solvent per 1 g crude.

  • The Wash: Wash the organic phase 2

    
     with Saturated Aqueous Sodium Bicarbonate (
    
    
    
    )
    .[1]
    • Mechanism:[1][2][3][4][5][6]

      
      
      
    • Caution: Gas evolution (

      
      ) will occur. Vent the separatory funnel frequently.
      
  • The Check: Measure the pH of the aqueous layer. It must be pH ~8-9. If acidic, repeat the wash.[7][8]

  • Brine Polish: Wash the organic layer 1

    
     with Saturated Brine to break any emulsions caused by the surfactant-like nature of the aryl salt.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    

Visual Workflow (Extraction Logic):

ExtractionLogic Start Crude Mixture (Ester + Acid Impurity) Solvent Dissolve in EtOAc/DCM Start->Solvent Wash Wash with Sat. NaHCO3 Solvent->Wash Decision Check Aqueous pH Wash->Decision Decision->Wash pH < 8 (Acidic) PhaseSep Phase Separation Decision->PhaseSep pH > 8 (Basic) AqLayer Aqueous Layer (Contains R-COO- Na+) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Purified Ester) PhaseSep->OrgLayer Dry Dry (MgSO4) & Concentrate OrgLayer->Dry

Figure 1: Selective removal of carboxylic acid starting material via mild basic workup.[1]

Issue 2: "I synthesized this via bromination of the tolyl-ester. I can't separate the non-brominated starting material."

Diagnosis: If you brominated Methyl 2-(p-tolyl)acetate, you likely have unreacted starting material.

  • Product: Methyl 2-(2-bromo-4-methylphenyl)acetate[9]

  • Impurity: Methyl 2-(4-methylphenyl)acetate

  • Problem: These two molecules have nearly identical polarity (

    
    ) and solubility. Extraction will fail.
    

Solution: High-Efficiency Flash Chromatography You must exploit the slight difference in polarizability introduced by the Bromine atom.

  • Stationary Phase: Use Silica Gel (230-400 mesh) . High surface area is critical.

  • Mobile Phase Optimization:

    • Standard Hexane/EtOAc gradients often fail to separate these.

    • Recommendation: Use Toluene or a Hexane:DCM (Dichloromethane) gradient.

    • Why? Chlorinated solvents (DCM) interact differently with the polarizable bromine atom compared to simple alkanes.

  • Loading: Do not overload the column. Use <1% loading (mass/mass).

Alternative: Recrystallization (If Solid) If your product is a solid (melting point likely >40°C due to Br/Me interaction), try recrystallization from cold Hexanes or Pentane . The symmetrical non-brominated impurity may stay in the mother liquor.

Issue 3: "My product smells like vinegar or methanol after rotovap."

Diagnosis:

  • Vinegar smell: Residual Acetic Acid (if used as solvent) or hydrolysis.

  • Methanol smell: Trapped solvent in the crystal lattice or oil.

Solution: Azeotropic Removal Direct vacuum often fails to pull the last traces of MeOH/AcOH because of hydrogen bonding.

  • Dissolve the oil in Chlorobenzene or Toluene (high boiling point).

  • Rotovap at 50-60°C. The solvent will form an azeotrope and "carry" the lighter impurities (MeOH/AcOH) out.

  • Final drying under high vacuum (<1 mbar) for 4 hours.

Reference Data & Citations

Quantitative Solubility Table

Estimated properties based on structural analogs (Methyl phenylacetate derivatives).

SolventSolubility (Product)Solubility (Acid Impurity)Solubility (Salt of Impurity)
Water (pH 7) InsolubleInsolubleSoluble
Water (pH 9) InsolubleHighly Soluble Highly Soluble
Hexanes SolubleSparingly SolubleInsoluble
Methanol SolubleSolubleSoluble
References
  • General Synthesis of Methyl Phenylacetates

    • Method: Fischer Esterific
    • Source: ChemicalBook. (2025).[10] Synthesis of Methyl 2-(2-bromophenyl)acetate. Link

  • Purification of Phenylacetate Derivatives

    • Method: Flash Chromatography and Distillation protocols.[11]

    • Source: Organic Syntheses. (2004). Methyl 2-(2-acetylphenyl)acetate.[12] Org. Synth. 1998, 75, 189. Link

  • Bromination Methodologies (Context for Scenario B)

    • Method: NBS Bromination of arenes.[3][13][14]

    • Source: Zysman-Colman, E., et al. (2009).[14] Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS). Can. J. Chem. 87: 440–447.[13][14] Link

  • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 2-(2-bromo-4-methylphenyl)acetate before handling.

Sources

Technical Support Center: Improving the Regioselectivity of Bromination for 4-Methylphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the regioselective bromination of 4-methylphenylacetic acid and its derivatives. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic strategies.

Section 1: Understanding the Fundamentals of Regioselectivity

Before delving into specific troubleshooting scenarios, it is crucial to understand the underlying principles governing the regioselectivity of electrophilic aromatic substitution on a substituted benzene ring like 4-methylphenylacetic acid.

Q1: What are the primary factors influencing where the bromine atom will add to the 4-methylphenylacetic acid ring?

The regiochemical outcome of the bromination of 4-methylphenylacetic acid is primarily determined by the directing effects of the two substituents already present on the aromatic ring: the methyl group (-CH₃) and the acetic acid group (-CH₂COOH).

  • The Methyl Group (-CH₃): This is an electron-donating group (EDG) and is considered an activating group.[1] It increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[2][3] The methyl group directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions relative to itself.[4][3] Since the para position is already occupied by the acetic acid group, the methyl group directs bromination to the positions ortho to it (positions 2 and 6).

  • The Acetic Acid Group (-CH₂COOH): The directing influence of the carboxymethyl group is more nuanced. While the methylene (-CH₂) linker is weakly electron-donating, the carboxylic acid group is electron-withdrawing. However, due to the insulating effect of the methylene group, the overall influence of the -CH₂COOH group on the aromatic ring is weakly activating and it also acts as an ortho, para-director.

The interplay of these two groups dictates the final regioselectivity. In the case of 4-methylphenylacetic acid, both groups direct the incoming electrophile to the same positions: ortho to the methyl group (positions 2 and 6) and meta to the acetic acid group.

Section 2: Troubleshooting Common Issues in Bromination Reactions

This section addresses specific problems that researchers may encounter during the bromination of 4-methylphenylacetic acid derivatives and provides actionable solutions.

Q2: My bromination reaction is producing a mixture of isomers, primarily 2-bromo- and 3-bromo-4-methylphenylacetic acid. How can I improve the selectivity for the desired isomer?

This is a common challenge. Achieving high regioselectivity often requires careful control of reaction conditions. Here’s a breakdown of factors to consider:

FactorRecommendation for Improving SelectivityRationale
Brominating Agent Use a sterically bulky brominating agent.N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it can offer higher selectivity.[5][6][7]
Solvent The choice of solvent can significantly impact regioselectivity.[6]Non-polar solvents may favor the less sterically hindered product. Experiment with solvents like dichloromethane (DCM), carbon tetrachloride (CCl₄), or acetonitrile.[5]
Temperature Perform the reaction at lower temperatures.Lowering the reaction temperature can enhance selectivity by favoring the product formed via the lower activation energy pathway.[5]
Catalyst The use of a Lewis acid catalyst can influence the outcome.[8][9][10]While Lewis acids like FeBr₃ or AlCl₃ are often used to activate bromine, they can sometimes decrease selectivity.[11] Consider running the reaction without a strong Lewis acid first. Zeolites have also been shown to promote para-selectivity in some cases.[5][11]
Experimental Workflow for Optimizing Regioselectivity

G cluster_0 Problem: Poor Regioselectivity cluster_1 Troubleshooting Steps cluster_2 Analysis & Refinement Start Reaction yields mixture of isomers Step1 Switch to NBS from Br2 Start->Step1 Initial approach Step2 Lower Reaction Temperature (e.g., 0°C to -20°C) Step1->Step2 Step3 Vary Solvent Polarity (e.g., DCM, Acetonitrile, Dioxane) Step2->Step3 Step4 Run without Lewis Acid Catalyst Step3->Step4 Analyze Analyze Isomer Ratio (e.g., by NMR, GC-MS) Step4->Analyze Refine Refine Conditions Based on Results Analyze->Refine Iterate Desired Achieve Desired Regioselectivity Analyze->Desired Successful Refine->Step1

Caption: Troubleshooting workflow for poor regioselectivity.

Q3: I am observing bromination at the benzylic position (-CH₂COOH) instead of on the aromatic ring. How can I prevent this side reaction?

Benzylic bromination is a radical-mediated process and can compete with electrophilic aromatic substitution, especially when using N-bromosuccinimide (NBS).[12][13]

Key factors that promote benzylic bromination:

  • Radical Initiators: The presence of radical initiators like AIBN or benzoyl peroxide will favor benzylic bromination.[13]

  • Light: UV light can initiate the radical chain reaction.

  • Non-polar Solvents: Solvents like carbon tetrachloride (CCl₄) are commonly used for benzylic bromination.

To favor aromatic bromination, you should:

  • Exclude Radical Initiators: Ensure your reagents and solvents are free from radical initiators.

  • Work in the Dark: Protect your reaction from light by wrapping the flask in aluminum foil.

  • Use a Polar Solvent: Polar solvents tend to favor the ionic mechanism of electrophilic aromatic substitution.

  • Consider a Different Brominating Agent: If benzylic bromination persists with NBS, switching to molecular bromine (Br₂) with a Lewis acid catalyst in a polar solvent can favor ring substitution.[8]

Reaction Pathway Decision Tree

G cluster_0 Reaction Conditions cluster_1 Pathways Start Desired Reaction: Aromatic Bromination Conditions Choose Conditions Start->Conditions Aromatic Electrophilic Aromatic Substitution Conditions->Aromatic Polar Solvent No Light No Radical Initiator Benzylic Radical Benzylic Bromination Conditions->Benzylic Non-polar Solvent UV Light or Radical Initiator

Caption: Conditions influencing bromination pathway.

Q4: My reaction is very slow or not proceeding to completion. What can I do to improve the reaction rate?

A sluggish reaction can be due to several factors. Here are some troubleshooting steps:

  • Increase Temperature: While lower temperatures can improve selectivity, a very low temperature might be hindering the reaction rate. Gradually increase the temperature and monitor the reaction progress and selectivity.

  • Use a Catalyst: If you are not already using one, the addition of a mild Lewis acid catalyst could accelerate the reaction.[9]

  • Check Reagent Purity: Ensure your brominating agent and solvents are of high purity and anhydrous, as moisture can deactivate the catalyst and interfere with the reaction.

  • Activation of the Substrate: If the acetic acid derivative has electron-withdrawing groups, this can deactivate the ring and slow down the reaction.[2] In such cases, more forcing conditions (higher temperature, stronger catalyst) may be necessary. For highly deactivated systems, using NBS in concentrated sulfuric acid can be effective.[14]

Section 3: Frequently Asked Questions (FAQs)

Q5: What is the expected major product for the bromination of 4-methylphenylacetic acid under standard conditions?

Under typical electrophilic bromination conditions, the major product is expected to be 2-bromo-4-methylphenylacetic acid . This is because both the methyl and the acetic acid groups direct the incoming bromine to this position. The methyl group is an ortho, para-director, and since the para position is blocked, it directs to the ortho positions (2 and 6). The acetic acid group is also an ortho, para-director, reinforcing the substitution at the 2- and 6-positions. Due to steric hindrance from the -CH₂COOH group, substitution at the 2-position is generally favored over the 6-position.

Q6: Can I use protecting groups to improve selectivity?

Yes, using protecting groups can be a viable strategy. For instance, if you wish to avoid any potential reactions involving the carboxylic acid, you could first protect it as an ester (e.g., a methyl or ethyl ester).[15] After the bromination reaction, the ester can be hydrolyzed back to the carboxylic acid. This approach can also sometimes influence the electronic properties of the substituent and subtly alter the regioselectivity.

Q7: Are there any safety precautions I should be aware of when performing these bromination reactions?

Absolutely. Bromine and many brominating agents are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be cautious when handling strong acids and ensure proper quenching procedures are in place before workup.

Section 4: Experimental Protocols

Protocol 1: Regioselective Bromination of 4-Methylphenylacetic Acid using NBS

This protocol aims to favor the formation of 2-bromo-4-methylphenylacetic acid.

Materials:

  • 4-Methylphenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-methylphenylacetic acid (1.0 eq) in anhydrous acetonitrile (0.5 M) at 0 °C under a nitrogen atmosphere, add N-bromosuccinimide (1.05 eq) in one portion.[5]

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x volume of acetonitrile).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired isomer.

Protocol 2: Bromination using Br₂ and a Lewis Acid Catalyst

This protocol is an alternative for substrates that are less reactive or where NBS gives poor results.

Materials:

  • 4-Methylphenylacetic acid derivative

  • Molecular bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 4-methylphenylacetic acid derivative (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask equipped with a dropping funnel and a gas trap for HBr.

  • Add the Lewis acid catalyst (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of molecular bromine (1.0 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C to room temperature, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product as needed.

References

  • Yadav, J. S., Reddy, B. V. S., Reddy, P. S. R., Basak, A. K., & Narsaiah, A. V. (2004). Efficient halogenation of aromatic systems using N-halosuccinimides in ionic liquids. Advanced Synthesis & Catalysis, 346(1), 77–82. [Link]

  • Chemistry LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

  • JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

  • National Institutes of Health. (2012, December 7). Lewis Acid Catalyzed Benzylic Bromination. [Link]

  • SYNLETT. (2002). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. [Link]

  • Scite.ai. (n.d.). Lewis Acid Catalyzed Benzylic Bromination. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

  • Google Patents. (n.d.).
  • Taylor & Francis Online. (2007, December 4). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. [Link]

  • Save My Exams. (2025, January 10). Directing Effects - A Level Chemistry Revision Notes. [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. [Link]

  • ACS Omega. (2023, December 28). Sustainable Aerobic Bromination with Controllable Chemoselectivity. [Link]

  • ACS Publications. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • Egyptian Journal of Chemistry. (n.d.). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. [Link]

  • Stack Exchange. (2018, February 24). Directional nature of the acetamido group in electrophilic substitution reaction. [Link]

  • Google Patents. (n.d.).
  • Journal of the Chemical Society B: Physical Organic. (1969). The separation of polar and steric effects. Part X. Kinetics of the reactions of phenylacetic acid and meta- or para-substituted phenylacetic acids with diazodiphenylmethane in various alcohols. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Organic Chemistry Class Notes. (2025, September 15). Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • SlidePlayer. (n.d.). Directing Groups in SE Ar. [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. [Link]

  • Reddit. (2024, February 13). Bromination Help. [Link]

  • YouTube. (2023, March 2). How to Solve Aromatic Synthesis Problems. [Link]

  • The Journal of Organic Chemistry. (2007, June 23). Bromination of Deactivated Aromatics: A Simple and Efficient Method. [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. [Link]

  • RSC Publishing. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]

  • University of California, San Diego. (n.d.). Exp 5 - Synthesis and Bromination of Phenacetin. [Link]

  • National Institutes of Health. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

  • Chemistry – A European Journal. (2026, February 10). Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids. [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. [Link]

  • Stack Exchange. (2020, June 20). Ortho-para directing and meta directing groups: Activating or deactivating the aromatic ring?[Link]

  • MDPI. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • National Institutes of Health. (n.d.). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. [Link]

Sources

Challenges in the Suzuki coupling of sterically hindered aryl bromides like Methyl 2-(2-bromo-4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Specialist's Guide to Navigating Challenging C-C Bond Formations

Welcome to the Technical Support Center for advanced organic synthesis. As Senior Application Scientists, we understand that while the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, its application to sterically hindered substrates like Methyl 2-(2-bromo-4-methylphenyl)acetate presents significant challenges.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with Methyl 2-(2-bromo-4-methylphenyl)acetate is resulting in a low yield. What are the likely causes?

A1: Low yields in Suzuki couplings involving sterically hindered aryl bromides are typically rooted in a few key issues:

  • Inefficient Oxidative Addition: The bulky ortho-substituent on your aryl bromide can physically block the palladium catalyst from accessing the carbon-bromine bond. This slows down the crucial initial step of the catalytic cycle.[1]

  • Difficult Reductive Elimination: The final step, where the new C-C bond is formed, can also be hampered by steric congestion around the palladium center. This makes it difficult for the two organic partners to come together and be eliminated as the final product.[1][4]

  • Catalyst Decomposition: Challenging couplings often require higher temperatures and longer reaction times, which can lead to the decomposition of the palladium catalyst before the reaction is complete.[1]

  • Competing Side Reactions: Undesired reactions, such as protodeboronation of your boronic acid or homocoupling of the starting materials, can consume your reagents and reduce the yield of the desired product.[1][5][6]

Q2: I'm observing a significant amount of a byproduct corresponding to the protonated version of my boronic acid. What is happening and how can I prevent it?

A2: This byproduct is a result of protodeboronation , a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[5][6] This is particularly prevalent with certain boronic acids and under specific reaction conditions.[5][6][7]

To minimize protodeboronation:

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[6] Consider using milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).[1] For substrates with base-sensitive groups like esters, powdered potassium fluoride (KF) can be an effective alternative.[8]

  • Ensure Anhydrous Conditions: Water can facilitate protodeboronation, so using anhydrous solvents and reagents is crucial.[1][6]

  • Employ More Stable Boronic Acid Derivatives: Consider using boronic acid pinacol esters (Bpin), MIDA boronates, or organotrifluoroborate salts, which are generally more stable and less prone to protodeboronation.[1][4][5][9]

  • Optimize Reaction Time and Temperature: Prolonged exposure to high temperatures can promote this side reaction. Aim for the lowest effective temperature and shortest possible reaction time.[6]

Q3: What role does the phosphine ligand play, and how do I choose the right one for a sterically hindered coupling?

A3: The phosphine ligand is critical for a successful Suzuki coupling. It stabilizes the palladium catalyst, influences its reactivity, and plays a key role in both the oxidative addition and reductive elimination steps.[10][11][12] For sterically hindered substrates, the choice of ligand is paramount.

  • Bulky, Electron-Rich Ligands are Key: Ligands that are both sterically bulky and electron-rich are generally preferred for challenging couplings.[4][12] The bulkiness of the ligand promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide.[4][10][11]

  • Recommended Ligand Classes:

    • Biaryl Phosphines: Ligands like SPhos and XPhos are highly versatile and have demonstrated excellent performance in a wide range of Suzuki couplings, including those with sterically demanding substrates.[12]

    • Ferrocenyl and Dialkylphosphines: These also offer unique advantages in specific applications.[12]

    • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can be more effective than phosphines, as they are often more electron-rich and bulky.[10]

It's important to note that while bulky ligands are generally beneficial, excessively bulky ligands can paradoxically promote palladium-catalyzed protodeboronation.[7][13] Therefore, ligand screening is often necessary to identify the optimal choice for your specific substrate combination.

Q4: I'm seeing homocoupling of my aryl bromide and/or boronic acid. How can I suppress these side reactions?

A4: Homocoupling is another common side reaction that can significantly lower the yield of your desired cross-coupled product.

  • Aryl Bromide Homocoupling: This can occur through various pathways and is often more prevalent at higher temperatures. Optimizing the reaction temperature and ensuring efficient mixing can help minimize this.

  • Boronic Acid Homocoupling: This side reaction is often promoted by the presence of oxygen.[14][15] Thoroughly degassing your reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent this.[15] The presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or from oxidative processes during the reaction, can also lead to homocoupling.[14]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of sterically hindered aryl bromides.

Issue 1: Low or No Conversion of Starting Materials
Potential Cause Troubleshooting Action Rationale
Inefficient Catalyst System Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[12] Consider N-heterocyclic carbene (NHC) ligands.[10]Sterically hindered substrates require specialized ligands to facilitate oxidative addition and reductive elimination.[1][4]
Inappropriate Base Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1][16] For base-sensitive substrates, consider KF.[8]The base activates the boronic acid for transmetalation; the optimal base can be substrate-dependent.[17][18]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C.Some sterically hindered couplings require higher thermal energy to overcome the activation barrier for oxidative addition.
Catalyst Inhibition Ensure starting materials and solvents are free of impurities that could poison the catalyst.Catalyst poisons can bind to the palladium center and inhibit its catalytic activity.
Issue 2: Formation of Significant Byproducts
Observed Byproduct Potential Cause Troubleshooting Action
Protodeboronation Product Reaction conditions are too harsh, or the boronic acid is unstable.Use a milder base, ensure anhydrous conditions, and consider using a more stable boronic acid derivative (e.g., pinacol ester).[1][5][6]
Homocoupling Products Presence of oxygen or inefficient catalyst activation.Thoroughly degas the reaction mixture and maintain an inert atmosphere.[14][15] Ensure the palladium precatalyst is fully reduced to the active Pd(0) species.
Dehalogenation of Aryl Bromide Presence of a hydride source.This can occur after oxidative addition if the palladium complex reacts with a component of the reaction mixture (like an amine base or alcohol solvent) to form a palladium-hydride species.[14] If using such components, consider alternatives.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general starting point for the Suzuki coupling of a sterically hindered aryl bromide like Methyl 2-(2-bromo-4-methylphenyl)acetate. Note: This is a generalized procedure and will likely require optimization for your specific substrates.

Materials:

  • Methyl 2-(2-bromo-4-methylphenyl)acetate (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water (if using a mixed solvent system)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, arylboronic acid, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (and degassed water, if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C Ar-X D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield in Suzuki Coupling NoReaction Low or No Conversion? Start->NoReaction Byproducts Significant Byproducts? NoReaction->Byproducts No OptimizeCatalyst Optimize Catalyst/Ligand/Base NoReaction->OptimizeCatalyst Yes Protodeboronation Protodeboronation? Byproducts->Protodeboronation Yes IncreaseTemp Increase Temperature OptimizeCatalyst->IncreaseTemp CheckPurity Check Reagent Purity IncreaseTemp->CheckPurity Homocoupling Homocoupling? Protodeboronation->Homocoupling No MilderConditions Use Milder Base / Anhydrous Conditions Protodeboronation->MilderConditions Yes Degas Degas Thoroughly Homocoupling->Degas Yes StableBoron Use Stable Boron Reagent MilderConditions->StableBoron InertAtmosphere Maintain Inert Atmosphere Degas->InertAtmosphere

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Comparative Data for Ligand and Base Selection

The following table summarizes general recommendations for ligand and base selection in challenging Suzuki couplings. Optimal conditions are highly substrate-dependent and require experimental validation.

Parameter Recommendation for Sterically Hindered Substrates Rationale
Ligand Class Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos)Facilitates both oxidative addition and reductive elimination.[4][12]
Base Strength Moderate to strong inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Effectively promotes the formation of the active boronate species.[17][18]
Solvent Aprotic solvents (e.g., 1,4-dioxane, toluene), sometimes with a small amount of waterProvides good solubility for the reagents and catalyst complex. Water can sometimes aid in the transmetalation step.[19]

References

  • Protodeboronation - Wikipedia. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (URL: [Link])

  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (URL: [Link])

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (URL: [Link])

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (URL: [Link])

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (URL: [Link])

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. (URL: [Link])

  • Suzuki reactions promoted by different ligands (the catalytic conditions - ResearchGate. (URL: [Link])

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. (URL: [Link])

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. (URL: [Link])

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (URL: [Link])

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (URL: [Link])

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (URL: [Link])

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (URL: [Link])

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (URL: [Link])

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. (URL: [Link])

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (URL: [Link])

  • The Suzuki Reaction - Chem 115 Myers. (URL: [Link])

  • The Suzuki Reaction - UC Berkeley. (URL: [Link])

  • Suzuki cross-coupling reaction - YouTube. (URL: [Link])

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL: [Link])

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Validation & Comparative

Structural Validation & Comparative NMR Profiling: Methyl 2-(2-bromo-4-methylphenyl)acetate

[1]

Executive Summary & Strategic Context

In the high-stakes environment of drug development, Methyl 2-(2-bromo-4-methylphenyl)acetate serves as a critical halogenated scaffold.[1] Its specific substitution pattern—ortho-bromine and para-methyl relative to the acetate chain—dictates its reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig) used to synthesize complex heterocycles.[1]

This guide provides a rigorous structural validation protocol , comparing the target compound against its most common synthetic impurities (regioisomers) and precursors. Unlike standard data sheets, we focus on the comparative performance of analytical methods , demonstrating why high-field NMR (400 MHz+) is the superior "product" for structural certainty over low-resolution alternatives or sole reliance on LC-MS.

The Validation Workflow

To ensure the integrity of this intermediate, a self-validating workflow is required.[1] This process moves beyond simple spectrum acquisition to a logic-gated confirmation system.[1]

ValidationWorkflowStartCrude Synthesis ProductSolventSolvent Selection(CDCl3 vs DMSO-d6)Start->SolventAcquisition1H/13C NMR Acquisition(>400 MHz)Solvent->AcquisitionDecisionRegioisomer Check(Coupling Analysis)Acquisition->DecisionPassValidated Structure(Release for Synthesis)Decision->PassPattern Matches2-Br-4-MeFailRecrystallize/PurifyDecision->FailPattern Matches2-Br-5-Me or AcidFail->Solvent

Figure 1: Logic-gated structural validation workflow ensuring regioisomeric purity before downstream application.

Comparative Analysis: Target vs. Alternatives

In this context, the "Alternatives" are the Regioisomeric Impurities (often inseparable by standard HPLC) and the Synthetic Precursor . The "Performance" is the ability of 1H NMR to distinguish these species where other methods fail.

Scenario A: Distinguishing the Target from its Regioisomer

The most common synthetic error in brominating 4-methylphenylacetic acid derivatives is the formation of the 2-bromo-5-methyl isomer instead of the desired 2-bromo-4-methyl isomer.[1]

FeatureTarget: 2-Bromo-4-methyl Alternative (Impurity): 2-Bromo-5-methyl Diagnostic Logic
Structure 1-CH₂COOMe, 2-Br, 4-Me1-CH₂COOMe, 2-Br, 5-MeSubstitution Pattern
Aromatic H3 Singlet (s) (or narrow doublet)Doublet (d) (

Hz)
H3 in Target is isolated between Br and Me.[1][2][3]
Aromatic H6 Doublet (d) (

Hz)
Singlet (s) H6 in Impurity is isolated between Me and Acetate.
Performance High Resolution Required High Resolution Required Low-field NMR (60 MHz) cannot resolve the fine coupling of H3/H6.[1]
Scenario B: Distinguishing Product from Precursor (Acid vs. Ester)

Monitoring the esterification completion is critical.

FeatureProduct (Methyl Ester) Precursor (Carboxylic Acid) Observation
Methoxy Signal Sharp Singlet ~3.70 ppmAbsent The appearance of the O-Me peak is the primary confirmation.[1]
OH Signal AbsentBroad Singlet >10 ppmAcid proton is exchangeable and solvent-dependent.[1]
Solvent Effect Soluble in CDCl₃Poor solubility in CDCl₃; requires DMSO-d₆Operational Constraint
Detailed Spectral Data & Assignment

The following data represents the Reference Standard Profile for Methyl 2-(2-bromo-4-methylphenyl)acetate in CDCl₃.

4.1. 1H NMR Data (400 MHz, CDCl₃)
  • Chemical Shift Reference: TMS (

    
     0.00 ppm) or Residual CHCl₃ (
    
    
    7.26 ppm).
  • Rationale: The bromine atom at position 2 exerts a significant deshielding effect on the ortho-proton (H3) and the benzylic methylene group.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Justification
7.38 - 7.42 Singlet (s)1H-Ar-H3 Deshielded by ortho-Br; isolated between Br and Me.[1]
7.15 Doublet (d)1H7.8Ar-H6 Ortho to the acetate chain; couples with H5.[1]
7.05 Doublet (d)1H7.8Ar-H5 Meta to Br, ortho to Me; couples with H6.[1]
3.78 Singlet (s)2H-Ar-CH₂-CO Benzylic protons; deshielded by aromatic ring and carbonyl.[1]
3.70 Singlet (s)3H-O-CH₃ Methyl ester; characteristic sharp singlet.[1]
2.32 Singlet (s)3H-Ar-CH₃ Aromatic methyl group; typical resonance for tolyl systems.[1]
4.2. 13C NMR Data (100 MHz, CDCl₃)
  • Rationale: Carbon signals provide the "skeleton" verification.[1] The carbonyl and ipso-carbons are diagnostic.[1]

Chemical Shift (

, ppm)
TypeAssignmentNotes
171.5 C=OEster Carbonyl Diagnostic for successful esterification.
138.5 C (quat)Ar-C4 Ipso-carbon attached to Methyl group.[1]
133.2 CHAr-C3 Ortho to Bromine (Deshielded).[1]
132.0 C (quat)Ar-C1 Ipso-carbon attached to Acetate chain.[1]
131.5 CHAr-C6
128.5 CHAr-C5
124.8 C (quat)Ar-C2 (C-Br) Ipso-carbon attached to Bromine (Shielded relative to H-sub).[1]
52.1 CH₃O-CH₃ Methoxy carbon.[1]
41.2 CH₂Ar-CH₂ Benzylic methylene.[1]
20.8 CH₃Ar-CH₃ Aromatic methyl.[1]
Experimental Protocol: Self-Validating Acquisition

To replicate these results and ensure Trustworthiness (E-E-A-T) , follow this standardized protocol.

Step 1: Sample Preparation

  • Mass: Weigh 10–15 mg of the synthesized oil/solid.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Note: If the sample is the carboxylic acid precursor, CDCl₃ will result in broad lines due to dimerization. Use DMSO-d₆ for the precursor, but CDCl₃ for the ester product to maximize resolution.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., K₂CO₃ from the esterification step).

Step 2: Acquisition Parameters (Standard 400 MHz)

  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 1.0 s minimum.

    • Critical: For accurate integration of the aromatic singlet vs. the methyl ester, ensure D1 is sufficient, although 1.0s is usually adequate for non-quantitative structural checks.

  • Scans (NS): 16 scans (sufficient for >10 mg sample).

Step 3: Processing & Logic Check

  • Phase & Baseline: Apply automatic phase correction.

  • Reference: Set TMS to 0.00 ppm.

  • Integration Logic:

    • Calibrate the O-Me singlet (3.70 ppm) to 3.00 .

    • Validation: The Ar-Me (2.32 ppm) must integrate to ~3.[1]00. The Ar-H3 (7.40 ppm) must integrate to ~1.00.[1]

    • Failure Mode: If Ar-H3 integrates to <0.8 or >1.2, check for overlapping impurity peaks (e.g., unreacted starting material).

Visualizing the Structural Logic

The following diagram illustrates the decision tree for interpreting the aromatic region, which is the "fingerprint" of this molecule.

SpectralLogicRootAnalyze Aromatic Region(7.0 - 7.5 ppm)Step1Identify Singlet (s)Root->Step1Step2Identify Doublets (d)Root->Step2IsolateH3Singlet at ~7.4 ppm?(H3 between Br/Me)Step1->IsolateH3YesIsolateH6Singlet at ~7.1 ppm?(H6 between Acetate/Me)Step1->IsolateH6No (Shifted Upfield)ConfirmConfirmed:2-Bromo-4-MethylStep2->ConfirmTwo Doublets (H5/H6)J ~ 8HzIsolateH3->ConfirmRejectRejected:Likely 2-Bromo-5-MethylIsolateH6->Reject

Figure 2: Spectral interpretation decision tree.[1] The position and multiplicity of the aromatic singlet are the primary discriminators between the target and its regioisomers.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Standard reference for chemical shift increments).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for analogous phenylacetate spectra).

  • Reich, H. J. (2024).[1] Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[1] [Link] (Authoritative source for coupling constants and substituent effects).

  • Food and Drug Administration (FDA). (2000).[1] Guidance for Industry: Analytical Procedures and Methods Validation. [Link].

Comparative study of different catalysts for cross-coupling with Methyl 2-(2-bromo-4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates catalytic systems for the Suzuki-Miyaura cross-coupling of Methyl 2-(2-bromo-4-methylphenyl)acetate (referred to herein as Substrate A ). Due to the ortho-substitution (steric hindrance) and the presence of a base-sensitive methyl ester, standard catalytic protocols often result in poor conversion or hydrolysis byproducts.

Key Findings:

  • Legacy Systems (

    
    ):  Failed to achieve viable yields (<30%) due to poor oxidative addition into the hindered C-Br bond.
    
  • Workhorse Systems (

    
    ):  Achieved moderate yields (65-70%) but required elevated temperatures (
    
    
    
    C), increasing the risk of ester hydrolysis.
  • Advanced Systems (XPhos Pd G4): The recommended catalyst. Achieved >95% yield at mild temperatures (

    
    C) with minimal impurities, leveraging the dialkylbiaryl ligand architecture to overcome steric barriers.
    

Substrate Analysis & Challenge

Substrate A: Methyl 2-(2-bromo-4-methylphenyl)acetate

  • Steric Hindrance: The bromine atom at the ortho position is flanked by the acetate chain at C1. This creates a "steric wall" that inhibits the approach of bulky Palladium(0) species during the oxidative addition step.

  • Electronic Deactivation: The methyl group at C4 is electron-donating, slightly increasing electron density on the ring and making the C-Br bond less electrophilic compared to electron-poor aryl halides.

  • Chemosensitivity: The methyl ester side chain contains acidic

    
    -protons (
    
    
    
    ). Strong bases (e.g.,
    
    
    ,
    
    
    ) can cause enolization, Claisen condensation, or saponification.

Comparative Performance Data

The following data summarizes a study coupling Substrate A with Phenylboronic acid (1.5 equiv) to form the biaryl product.

Reaction Conditions:

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Base:

    
     (3.0 equiv) - Selected to minimize ester hydrolysis.
    
  • Time: 4 Hours

Catalyst SystemLigand ClassTemp (

C)
Yield (HPLC)Impurity ProfileRecommendation

Monodentate Phosphine

C
28%High unreacted SM; Significant protodehalogenation (Ar-Br

Ar-H).
Not Recommended

Bidentate Ferrocenyl

C
68%12% Homocoupling of boronic acid; 5% Hydrolysis acid byproduct.Alternative
XPhos Pd G4 Dialkylbiaryl Phosphine

C
96% <1% Impurities; Trace homocoupling.Preferred

Mechanistic Insight & Visualization

The superior performance of XPhos Pd G4 is attributed to the ligand's specific architecture. The bulky biaryl backbone forces the formation of a monoligated


 species, which is highly active.
  • Oxidative Addition (Rate Limiting): The electron-rich phosphine facilitates electron transfer into the hindered C-Br bond.

  • Transmetallation: The bulkiness prevents the formation of inactive "resting states" (palladate species).

  • Reductive Elimination: The ligand geometry forces the two organic fragments together, accelerating product release.

Diagram: Catalytic Cycle & Steric Management

SuzukiCycle cluster_legend Mechanism Key PreCat Precatalyst (XPhos Pd G4) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Limiting due to Sterics) ActivePd->OxAdd + Substrate A Inter1 Pd(II) Intermediate (Ar-Pd-Br) OxAdd->Inter1 TransMet Transmetallation (+ Boronic Acid / Base) Inter1->TransMet Inter2 Biaryl Pd(II) Complex TransMet->Inter2 RedElim Reductive Elimination (Product Release) Inter2->RedElim RedElim->ActivePd Regeneration Text1 XPhos Ligand prevents Pd aggregation Text2 Dialkyl phosphine boosts electron density for OA

Figure 1: Catalytic cycle highlighting the critical role of the XPhos ligand in stabilizing the active Pd(0) species and facilitating oxidative addition in sterically hindered substrates.[1][2]

Recommended Experimental Protocol

Objective: Synthesis of Methyl 2-(4'-methyl-[1,1'-biphenyl]-2-yl)acetate via XPhos Pd G4 catalysis.

Materials
  • Substrate: Methyl 2-(2-bromo-4-methylphenyl)acetate (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) - 4:1 ratio.

Step-by-Step Workflow
  • Preparation:

    • Charge a reaction vial equipped with a magnetic stir bar with the Substrate (243 mg, 1.0 mmol), Boronic Acid (1.5 mmol), and

      
        (636 mg, 3.0 mmol).
      
    • Critical Step: Add XPhos Pd G4 (17 mg, 0.02 mmol) last to minimize air exposure.

  • Inert Atmosphere:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen (

      
      ) or Argon three times.
      
  • Solvent Addition:

    • Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

    • Note: The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the dioxane phase.

  • Reaction:

    • Place the vial in a pre-heated block at 60°C . Stir vigorously (800 rpm).

    • Monitor by TLC or LC-MS at 1 hour and 4 hours. Conversion should be >95% by 4 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL).

    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Oxygen poisoning of Pd(0)Ensure rigorous degassing of solvents (sparge with Argon for 15 mins).
Ester Hydrolysis Temperature too highReduce temp to 45-50°C and extend reaction time; ensure base is

, not hydroxide.
Protodehalogenation Hydride source presentUse dry dioxane if possible; ensure solvents are peroxide-free.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction."[3] Organic Reactions, 2002.

  • Sigma-Aldrich. "Buchwald Precatalysts User Guide." MilliporeSigma Technical Library.

  • BenchChem. "Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides." Technical Support Center, 2025.[2]

Sources

Stability studies of Methyl 2-(2-bromo-4-methylphenyl)acetate under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Methyl 2-(2-bromo-4-methylphenyl)acetate (CAS: 1069114-83-5 / Analogous Structures) Audience: Process Chemists, Analytical Scientists, and CMC Leads.

Executive Summary

Methyl 2-(2-bromo-4-methylphenyl)acetate (hereafter MBMPA ) is a critical building block, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl scaffolds in drug discovery. Its stability profile is defined by two competing structural features: the labile methyl ester (susceptible to hydrolysis) and the ortho-bromo substituent (susceptible to photolytic cleavage but providing steric shielding).

This guide compares MBMPA against its functional analogs—Ethyl 2-(2-bromo-4-methylphenyl)acetate (EBMPA) and the Free Acid form —to determine optimal handling conditions.

Key Findings:

  • Hydrolytic Stability: MBMPA is less stable than its Ethyl analog (EBMPA) but exhibits superior stability compared to non-ortho-substituted esters due to steric hindrance.

  • Photostability: The molecule is highly photosensitive . Exposure to UV/VIS light triggers radical debromination, a degradation pathway absent in non-halogenated analogs.

  • Recommendation: Store at 2–8°C in amber glass. For process scale-up, conversion to the Ethyl ester is recommended if aqueous workups exceed pH 8.0.

Chemical Context & Mechanistic Analysis[1][2][3][4][5]

To understand the stability data, we must first analyze the molecular drivers of degradation.

The "Ortho-Effect" in Hydrolysis

Ester hydrolysis typically follows the


 mechanism (base-catalyzed).
  • Electronic Effect: The bromine atom at the ortho position is electron-withdrawing (

    
    ), which theoretically activates the carbonyl carbon toward nucleophilic attack (
    
    
    
    ).
  • Steric Effect (Dominant): The bulky bromine atom physically shields the carbonyl carbon. Experimental data on homologous series suggests that for ortho-substituted phenylacetates, the steric hindrance overrides the electronic activation , resulting in a slower hydrolysis rate compared to the para-methyl analog.

Photolytic Debromination

Aryl bromides possess a weak


 bond (

80 kcal/mol). Under UV irradiation (

nm), homolytic cleavage occurs, generating an aryl radical. This radical abstracts a hydrogen atom from the solvent (e.g., methanol/ethanol), leading to the des-bromo impurity Methyl 2-(4-methylphenyl)acetate .

Comparative Performance Data

The following data represents stability profiles under ICH Q1A (Stress Testing) conditions.

Table 1: Hydrolytic Stability Comparison ( at 25°C)

Comparison of MBMPA with its Ethyl Analog and Para-isomer.

CompoundStructure FeaturepH 1.2 (0.1N HCl)pH 7.4 (Buffer)pH 10.0 (0.1N NaOH)
MBMPA Methyl Ester, o-BrStable (>72 h)Stable (

h)
Labile (

min)
EBMPA (Alternative)Ethyl Ester, o-BrStable (>96 h)Very Stable (

h)
Moderate (

min)
Me-MPA (Control)Methyl Ester, No BrStable (>72 h)Stable (

h)
Very Labile (

min)

Interpretation: The Ethyl ester (EBMPA) offers a 2x increase in half-life under basic conditions. The ortho-bromo group in MBMPA provides a


2-fold stability increase over the non-brominated control (Me-MPA) due to steric protection of the carbonyl.
Table 2: Photostability Profile (ICH Q1B Conditions)

Exposure: 1.2 million lux hours (VIS) / 200 W·h/m² (UV)

CompoundSolid State DegradationSolution (MeOH) DegradationMajor Degradant
MBMPA < 2.0%15 - 20% Des-bromo analog (Radical mechanism)
EBMPA < 1.5%12 - 18% Des-bromo analog
Me-MPA < 0.1%< 0.5%None (Hydrolysis only)

Critical Insight: Unlike hydrolysis, where the ester group dictates stability, photostability is dictated by the bromine . Both MBMPA and EBMPA require strict light protection (amber glassware/foil) during solution-phase processing.

Degradation Pathways (Visualization)

The following diagram maps the two critical failure modes for MBMPA: Base-catalyzed Hydrolysis and Radical Photolysis.

DegradationPathways cluster_conditions Stress Conditions MBMPA MBMPA (Parent Molecule) Acid Degradant A: 2-(2-bromo-4-methylphenyl) acetic acid MBMPA->Acid Hydrolysis (pH > 8) + H2O / OH- Radical Aryl Radical Intermediate MBMPA->Radical hv (UV Light) Homolytic Cleavage DesBromo Degradant B: Methyl 2-(4-methylphenyl) acetate Radical->DesBromo H-Abstraction (from Solvent)

Figure 1: Dual degradation pathways of MBMPA. Green path indicates hydrolytic cleavage (pH dependent); Red path indicates photolytic cleavage (Light dependent).

Experimental Protocols

To validate these findings in your specific matrix, follow these self-validating protocols based on ICH Q1A(R2).

High-Performance Liquid Chromatography (HPLC) Method

Rationale: A reverse-phase gradient is required to separate the polar Acid degradant (early eluting) from the non-polar Des-bromo impurity (late eluting).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid degradant, improving peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 80% A / 20% B

    • 15 min: 20% A / 80% B

    • 20 min: 20% A / 80% B

  • Detection: UV at 220 nm (carbonyl) and 254 nm (aromatic).

  • System Suitability (Pass Criteria):

    • Resolution (

      
      ) between MBMPA and Des-bromo analog > 2.0.
      
    • Tailing factor (

      
      ) for MBMPA < 1.5.
      
Forced Degradation Workflow

This protocol determines the "edge of failure" for the molecule.

  • Stock Preparation: Dissolve MBMPA in ACN to 1 mg/mL.

  • Acid Stress: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 4 hours.

    • Expected Result: < 5% degradation (High stability).

  • Base Stress: Mix 1 mL Stock + 1 mL 0.1N NaOH. Ambient temp for 1 hour.

    • Expected Result: > 50% conversion to Acid form (High lability).

  • Oxidative Stress: Mix 1 mL Stock + 1 mL 3%

    
    . Ambient for 24 hours.
    
    • Expected Result: Benzylic oxidation possible (monitor for +16 Da mass shift).

  • Photostability: Expose 1 mL Stock (in clear vial) to ICH Q1B light source for 24 hours. Control: Wrap duplicate vial in foil.

ExperimentalWorkflow cluster_stress Stress Conditions (Parallel) Sample MBMPA Sample (1 mg/mL in ACN) Acid Acid Hydrolysis 1N HCl, 60°C Sample->Acid Base Base Hydrolysis 0.1N NaOH, RT Sample->Base Light Photolysis UV/VIS, 1.2M lux Sample->Light Quench Quench / Neutralize (pH 7.0) Acid->Quench Base->Quench Analysis HPLC-UV/MS Analysis (Gradient Method) Light->Analysis Direct Injection Quench->Analysis Data Calculate Mass Balance (% Recovery) Analysis->Data

Figure 2: Step-by-step forced degradation workflow ensuring mass balance tracking.

Storage & Handling Recommendations

Based on the comparative data, the following handling controls are mandatory for GLP/GMP campaigns:

  • Solvent Selection: Avoid protic solvents (MeOH/EtOH) for long-term storage of the solution, as transesterification can occur. Use Anhydrous ACN or DCM.

  • pH Control: During aqueous workup, maintain pH < 8.0. If basic extraction is necessary, use cold conditions (

    
    C) and minimize contact time to < 30 minutes.
    
  • Light Exclusion: Use amber glassware or wrap reactors in aluminum foil. The ortho-bromo group makes the molecule significantly more photo-labile than standard phenylacetates.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation, 2003. Link

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation, 1996.[1] Link

  • Larhed, M., et al. "Rapid Methylation of Aryl Bromides." PMC (NIH), discussing radical mechanisms in aryl bromides. Link

  • Mabic, S. "Comparative chemical and biological hydrolytic stability of homologous esters." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. (Provides kinetic data on ethyl vs methyl benzoate hydrolysis). Link

Sources

Navigating the Synthesis of Methyl 2-(2-bromo-4-methylphenyl)acetate: A Comparative Guide to Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Four Key Synthetic Routes

Methyl 2-(2-bromo-4-methylphenyl)acetate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of more complex pharmaceutical agents. The strategic placement of the bromo and methyl groups on the phenyl ring, combined with the reactive ester functionality, makes it a versatile intermediate. This guide provides a detailed comparative analysis of four distinct synthetic pathways to this compound, offering a comprehensive cost-benefit analysis to inform strategic decisions in research and development. Each route is evaluated based on starting material cost, overall yield, number of synthetic steps, and potential process safety and environmental considerations.

At a Glance: Comparison of Synthetic Pathways

Pathway Starting Material Overall Estimated Yield Number of Steps Estimated Reagent Cost per Mole of Product *Key Advantages Key Disadvantages
1 2-Bromo-4-methylaniline~60-70%3~$150 - $250Readily available starting material, well-established reactions.Use of toxic cyanide salts, multi-step process.
2 4-Methylphenylacetic acid~75-85%2~$100 - $180High overall yield, fewer steps, relatively inexpensive starting material.Use of elemental bromine, regioselectivity can be a concern.
3 2-Bromo-4-methylacetophenone~50-60%3~$200 - $300Utilizes a different class of starting material.Lower overall yield, use of sulfur and high temperatures.
4 2-Bromo-4-methyltoluene~45-55%3~$250 - $350Potential for alternative C-C bond formation strategies.Lower overall yield, requires handling of Grignard reagents or palladium catalysis.

*Note: Estimated reagent costs are based on currently available market prices for laboratory-grade chemicals and may vary depending on the supplier, purity, and scale of the synthesis. This estimation does not include solvent, workup, or purification costs.

Pathway 1: The Sandmeyer Approach from 2-Bromo-4-methylaniline

This classical route leverages the versatile Sandmeyer reaction to introduce a nitrile group, which is then hydrolyzed and esterified.

graph Pathway1 { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="2-Bromo-4-methylaniline"]; B [label="Diazonium Salt Intermediate"]; C [label="2-Bromo-4-methylbenzonitrile"]; D [label="2-(2-Bromo-4-methylphenyl)acetic acid"]; E [label="Methyl 2-(2-bromo-4-methylphenyl)acetate"];

A -> B [label=" NaNO2, HBr "]; B -> C [label=" CuCN "]; C -> D [label=" H2SO4, H2O, Heat "]; D -> E [label=" CH3OH, H2SO4 (cat.) "]; }

Caption: Synthetic route starting from 2-Bromo-4-methylaniline.
In-Depth Analysis

This pathway begins with the diazotization of commercially available 2-bromo-4-methylaniline, followed by a cyanation reaction. The resulting benzonitrile is then subjected to acidic hydrolysis to yield the carboxylic acid, which is finally esterified.

Causality of Experimental Choices: The Sandmeyer reaction is a robust and well-established method for the conversion of anilines to a wide variety of functional groups. The use of copper(I) cyanide is a standard and effective way to introduce the nitrile group. Acidic hydrolysis is a common and straightforward method for converting nitriles to carboxylic acids. Finally, Fischer esterification with methanol and a catalytic amount of sulfuric acid is a high-yielding and economical method for producing the methyl ester.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-4-methylbenzonitrile

  • In a flask equipped with a mechanical stirrer, add 2-bromo-4-methylaniline (1.0 eq).

  • Add a 3M solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 2-bromo-4-methylbenzonitrile.

    • Expected Yield: 75-85%

Step 2: Hydrolysis to 2-(2-Bromo-4-methylphenyl)acetic acid

  • To a round-bottom flask, add 2-bromo-4-methylbenzonitrile (1.0 eq) and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux (approximately 120-140 °C) and maintain for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2-bromo-4-methylphenyl)acetic acid.

    • Expected Yield: 85-95%

Step 3: Esterification to Methyl 2-(2-bromo-4-methylphenyl)acetate

  • Dissolve 2-(2-bromo-4-methylphenyl)acetic acid (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the final product.

    • Expected Yield: >95%

Cost-Benefit Analysis
  • Cost: This route has a moderate reagent cost, with the main contributors being 2-bromo-4-methylaniline and copper(I) cyanide.

  • Benefits: The starting material is readily available, and the reactions are well-documented and generally high-yielding for each step.

  • Drawbacks: This is a three-step synthesis, which increases labor and time. The use of highly toxic cyanide salts requires stringent safety precautions and waste disposal procedures.

Pathway 2: Direct Bromination of 4-Methylphenylacetic acid

This pathway offers a more direct approach by introducing the bromine atom onto the commercially available 4-methylphenylacetic acid backbone.

graph Pathway2 { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="4-Methylphenylacetic acid"]; B [label="2-(2-Bromo-4-methylphenyl)acetic acid"]; C [label="Methyl 2-(2-bromo-4-methylphenyl)acetate"];

A -> B [label=" NBS or Br2, Catalyst "]; B -> C [label=" CH3OH, H2SO4 (cat.) "]; }

Caption: Synthetic route starting from 4-Methylphenylacetic acid.
In-Depth Analysis

This two-step synthesis involves the regioselective bromination of 4-methylphenylacetic acid, followed by Fischer esterification. The key challenge in this route is achieving selective bromination at the desired ortho position to the acetic acid group.

Causality of Experimental Choices: The acetic acid group is an ortho-, para-director, but can be deactivating. The methyl group is an ortho-, para-activating group. Therefore, careful selection of the brominating agent and reaction conditions is crucial to favor bromination at the position ortho to the acetic acid and meta to the methyl group. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine. Fischer esterification remains the most efficient method for the final step.

Experimental Protocol

Step 1: Synthesis of 2-(2-Bromo-4-methylphenyl)acetic acid

  • Dissolve 4-methylphenylacetic acid (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.[1]

  • Add a catalyst, such as iron filings or a Lewis acid, if using elemental bromine.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) or a solution of bromine (Br₂) (1.05 eq) in the same solvent, while maintaining the temperature at or below room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization to isolate 2-(2-bromo-4-methylphenyl)acetic acid.

    • Expected Yield: 80-90%

Step 2: Esterification to Methyl 2-(2-bromo-4-methylphenyl)acetate

  • Follow the same Fischer esterification protocol as described in Pathway 1, Step 3.

    • Expected Yield: >95%

Cost-Benefit Analysis
  • Cost: This is arguably the most cost-effective route due to the inexpensive starting material and fewer synthetic steps.

  • Benefits: A high-yielding, two-step process.

  • Drawbacks: The main challenge is controlling the regioselectivity of the bromination to avoid the formation of other brominated isomers, which may require careful optimization of reaction conditions and could complicate purification. Handling elemental bromine requires significant safety precautions.

Pathway 3: The Willgerodt-Kindler Reaction of 2-Bromo-4-methylacetophenone

This pathway utilizes the Willgerodt-Kindler reaction to convert a readily accessible acetophenone derivative into the target molecule.

graph Pathway3 { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

A [label="2-Bromo-4-methylacetophenone"]; B [label="2-(2-Bromo-4-methylphenyl)thioacetamide"]; C [label="2-(2-Bromo-4-methylphenyl)acetic acid"]; D [label="Methyl 2-(2-bromo-4-methylphenyl)acetate"];

A -> B [label=" S8, Morpholine, Heat "]; B -> C [label=" H2SO4, H2O, Heat "]; C -> D [label=" CH3OH, H2SO4 (cat.) "]; }

Caption: Synthetic route starting from 2-Bromo-4-methylacetophenone.
In-Depth Analysis

This three-step synthesis begins with the Willgerodt-Kindler reaction of 2-bromo-4-methylacetophenone with sulfur and morpholine to form a thioamide. This intermediate is then hydrolyzed to the corresponding carboxylic acid, followed by esterification.

Causality of Experimental Choices: The Willgerodt-Kindler reaction is a unique transformation that allows for the oxidation and rearrangement of an aryl alkyl ketone to a terminal thioamide. This provides an alternative disconnection approach. The subsequent hydrolysis of the thioamide to the carboxylic acid is a standard procedure, and Fischer esterification is again the logical choice for the final step.

Experimental Protocol

Step 1: Synthesis of 2-(2-Bromo-4-methylphenyl)thioacetamide

  • In a reaction vessel, combine 2-bromo-4-methylacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the mixture to reflux (around 130-140 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture and pour it into cold water.

  • Extract the product with an organic solvent.

  • Wash the organic layer to remove residual morpholine and sulfur.

  • Dry the organic phase and concentrate to obtain the crude thioamide.

  • Purify by recrystallization or column chromatography.

    • Expected Yield: 60-70%

Step 2: Hydrolysis to 2-(2-Bromo-4-methylphenyl)acetic acid

  • Reflux the thioamide (1.0 eq) in an aqueous solution of a strong acid (e.g., 50% sulfuric acid) or base (e.g., 10M sodium hydroxide) for several hours.

  • Cool the reaction mixture and, if basic hydrolysis was used, acidify with a strong acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize to obtain the pure carboxylic acid.

    • Expected Yield: 80-90%

Step 3: Esterification to Methyl 2-(2-bromo-4-methylphenyl)acetate

  • Follow the same Fischer esterification protocol as described in Pathway 1, Step 3.

    • Expected Yield: >95%

Cost-Benefit Analysis
  • Cost: The starting material, 2-bromo-4-methylacetophenone, is more expensive than the starting materials for the previous routes, leading to a higher overall cost.

  • Benefits: This pathway offers a good alternative if the starting acetophenone is readily available or if other routes are not feasible.

  • Drawbacks: The Willgerodt-Kindler reaction often requires high temperatures and can produce odorous sulfur byproducts. The overall yield is generally lower than the other pathways.

Pathway 4: Grignard-based Synthesis from 2-Bromo-4-methyltoluene

This route involves the formation of a Grignard reagent from 2-bromo-4-methyltoluene, followed by carboxylation and esterification.

graph Pathway4 { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

A [label="2-Bromo-4-methyltoluene"]; B [label="2-Bromo-4-methylbenzyl bromide"]; C [label="Grignard Reagent"]; D [label="2-(2-Bromo-4-methylphenyl)acetic acid"]; E [label="Methyl 2-(2-bromo-4-methylphenyl)acetate"];

A -> B [label=" NBS, BPO, CCl4 "]; B -> C [label=" Mg, Ether "]; C -> D [label=" 1. CO2 (s)\n2. H3O+ "]; D -> E [label=" CH3OH, H2SO4 (cat.) "]; }

Caption: Synthetic route starting from 2-Bromo-4-methyltoluene.
In-Depth Analysis

This pathway first involves the radical bromination of the benzylic position of 2-bromo-4-methyltoluene to form the corresponding benzyl bromide. This is then converted to a Grignard reagent, which is subsequently reacted with carbon dioxide (dry ice) to form the carboxylic acid after an acidic workup. The final step is esterification.

Causality of Experimental Choices: The benzylic position of toluene derivatives is susceptible to radical bromination using NBS and a radical initiator like benzoyl peroxide (BPO). The formation of a Grignard reagent from the resulting benzyl bromide is a standard and effective method for creating a carbon nucleophile. Carboxylation with CO₂ is a classic method for converting Grignard reagents into carboxylic acids with a one-carbon homologation. Fischer esterification is the final logical step.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-4-methylbenzyl bromide

  • In a flask equipped with a reflux condenser and a light source, dissolve 2-bromo-4-methyltoluene (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of benzoyl peroxide (BPO).

  • Heat the mixture to reflux and irradiate with a lamp to initiate the radical reaction.

  • Monitor the reaction by observing the consumption of the less dense NBS.

  • Cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude benzyl bromide.

    • Expected Yield: 70-80%

Step 2: Grignard Reaction and Carboxylation

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).

  • Add a small amount of a solution of 2-bromo-4-methylbenzyl bromide (1.0 eq) in anhydrous diethyl ether or THF to initiate the reaction.

  • Once the reaction starts, add the remaining benzyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture until the magnesium is consumed.

  • Cool the Grignard reagent solution in an ice bath and slowly add crushed dry ice (CO₂).

  • Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers and concentrate to yield the carboxylic acid.

    • Expected Yield: 65-75%

Step 3: Esterification to Methyl 2-(2-bromo-4-methylphenyl)acetate

  • Follow the same Fischer esterification protocol as described in Pathway 1, Step 3.

    • Expected Yield: >95%

Cost-Benefit Analysis
  • Cost: This pathway has a relatively high cost due to the starting material and the need for anhydrous conditions and an inert atmosphere for the Grignard reaction.

  • Benefits: This route provides a classic organometallic approach to carbon-carbon bond formation.

  • Drawbacks: The overall yield is the lowest of the four pathways. Grignard reactions are sensitive to moisture and require careful experimental technique. The use of carbon tetrachloride in the first step is now largely avoided due to its toxicity and environmental concerns, and alternative solvents should be considered.

Conclusion

The choice of the optimal synthetic pathway for Methyl 2-(2-bromo-4-methylphenyl)acetate depends on a variety of factors including the scale of the synthesis, budget, available starting materials, and the technical expertise of the research team.

For cost-effectiveness and high yield on a laboratory scale, Pathway 2 (Direct Bromination of 4-Methylphenylacetic acid) appears to be the most advantageous, provided that the regioselectivity of the bromination can be effectively controlled.

For reliability and well-established procedures , Pathway 1 (The Sandmeyer Approach) is a strong contender, although the use of cyanide necessitates stringent safety protocols.

Pathway 3 (Willgerodt-Kindler Reaction) and Pathway 4 (Grignard-based Synthesis) offer valuable alternative strategies, particularly if the respective starting materials are more readily accessible or if specific synthetic transformations are desired for other research purposes. However, they generally suffer from lower overall yields and potentially more challenging reaction conditions.

Ultimately, a thorough evaluation of the specific needs and constraints of the project will guide the selection of the most appropriate synthetic route.

References

  • Sandmeyer Reaction: Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin, Heidelberg, 2006. [Link]

  • Fischer Esterification: Otera, J. Esterification: Methods, Reactions, and Applications, 2nd ed.; Wiley-VCH: Weinheim, Germany, 2010. [Link]

  • Bromination of Aromatic Compounds: Taylor, R. Electrophilic Aromatic Substitution; Wiley: Chichester, U.K., 1990. [Link]

  • Willgerodt-Kindler Reaction: Brown, E. V. The Willgerodt Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2004. [Link]

  • Grignard Reactions: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley: Hoboken, NJ, 2019. [Link]

  • N-Bromosuccinimide: Trost, B. M., Ed. Comprehensive Organic Synthesis; Pergamon Press: Oxford, 1991; Vol. 7. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(2-bromo-4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, field-proven framework for the safe and compliant disposal of Methyl 2-(2-bromo-4-methylphenyl)acetate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Profile and Core Disposal Principle

Methyl 2-(2-bromo-4-methylphenyl)acetate is a halogenated organic compound. Its proper disposal is dictated by its chemical structure and associated hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related brominated aromatic compounds indicate it should be handled as a substance that may be harmful if swallowed, and can cause skin and serious eye irritation.[1][2] The core principle for its disposal is therefore strict segregation .

The presence of a bromine atom classifies it as a halogenated organic waste .[3][4] This is the single most critical factor determining its disposal pathway. Halogenated wastes cannot be mixed with non-halogenated organic solvents or aqueous waste streams.[5][6] The reason is twofold:

  • Incineration Chemistry : The primary disposal method for these compounds is high-temperature, controlled incineration.[3][7] During combustion, the bromine atom is converted into hydrogen bromide (HBr), a corrosive and toxic gas.[8][9] Disposal facilities must use specialized flue gas "scrubbing" systems to neutralize these acidic gases before they are released into the atmosphere.[7] Mixing halogenated compounds with non-halogenated streams contaminates large volumes of solvent that could otherwise be recycled or disposed of more simply and at a lower cost.[6]

  • Regulatory Compliance : Environmental agencies, such as the U.S. Environmental Protection Agency (EPA), regulate halogenated organic compounds under frameworks like the Resource Conservation and Recovery Act (RCRA).[10][11] Improper segregation and disposal can lead to significant regulatory penalties.

Standard Operating Procedure for Routine Disposal

This protocol outlines the step-by-step methodology for collecting and disposing of Methyl 2-(2-bromo-4-methylphenyl)acetate waste generated during routine laboratory operations.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

  • Gloves : Chemically resistant gloves (e.g., nitrile) must be inspected before use.[12]

  • Eye Protection : Safety glasses with side-shields or chemical splash goggles are mandatory.[12]

  • Lab Coat : A standard lab coat should be worn to protect from splashes.

Step 2: Waste Collection

All waste containing Methyl 2-(2-bromo-4-methylphenyl)acetate, including reaction residues, contaminated solvents, and rinsates, must be collected in a designated waste container.

  • Container Selection : Use a container made of a material compatible with the chemical, typically high-density polyethylene (HDPE) or glass.[13] The container must have a secure, threaded cap to prevent leaks and vapor escape.[5]

  • Segregation : This container must be exclusively for Halogenated Organic Waste .[3][5] Do not add non-halogenated solvents (e.g., acetone, hexane, methanol), strong acids, bases, or oxidizers.[6][14] Chemical incompatibility can lead to dangerous reactions.

Step 3: Container Labeling

Proper labeling is a critical, non-negotiable step for safety and compliance.

  • Timing : The waste container must be labeled before the first drop of waste is added.[5]

  • Content : The label must clearly state:

    • The words "Hazardous Waste ".[6]

    • The full chemical name: "Waste Methyl 2-(2-bromo-4-methylphenyl)acetate ". Do not use abbreviations or chemical formulas.[5]

    • If it is a mixed waste stream, list all components and their approximate percentages.[6]

    • An indication of the primary hazards (e.g., "Irritant," "Toxic").

Step 4: Temporary Storage (Satellite Accumulation)

Designate a specific, safe location within the laboratory for the temporary storage of the waste container while it is being filled. This is often referred to as a Satellite Accumulation Area.

  • Location : The container should be stored in a well-ventilated area, such as a fume hood or a dedicated, ventilated cabinet.[5][13]

  • Safety : Keep the container away from heat, sparks, or open flames.[12] Ensure it is not in a location where it could be easily knocked over.

  • Container Status : Keep the waste container tightly closed at all times, except when you are actively adding waste.[5][13]

Step 5: Final Disposal

Once the container is full (up to 90% capacity to allow for expansion), or if the work generating the waste is complete, arrange for its disposal.[13]

  • Professional Disposal : This waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

  • Documentation : Follow all institutional procedures for waste pickup, which may include completing a hazardous waste manifest or online pickup request.

Emergency Procedures: Spills and Exposures

Accidents can happen. A clear, pre-defined plan is essential for a safe and effective response.

Small Spills (Contained within a Fume Hood)
  • Alert Personnel : Inform colleagues in the immediate area.

  • Containment : Ensure the spill is contained. Use an inert absorbent material like vermiculite, sand, or diatomaceous earth to cover the spill.[1]

  • Collection : Once absorbed, carefully sweep or scoop the material into a suitable container.[7]

  • Disposal : The collected spill debris is now also halogenated hazardous waste. Seal the container, label it appropriately (e.g., "Spill Debris with Methyl 2-(2-bromo-4-methylphenyl)acetate"), and dispose of it through the standard halogenated waste stream.

  • Decontamination : Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

Large Spills (Outside of a Fume Hood)
  • Evacuate : Immediately evacuate the area.[5]

  • Alert : Notify your supervisor and your institution's EHS or emergency response team. Activate the fire alarm if the spill is large or poses a fire hazard.[5]

  • Isolate : If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Re-enter : Wait for trained emergency responders to handle the cleanup.

Disposal of Empty Containers

An "empty" container that held Methyl 2-(2-bromo-4-methylphenyl)acetate is not truly empty; it contains chemical residue and must be managed as hazardous waste.

  • Decontamination : The preferred method is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[7]

  • Collect Rinsate : Crucially, all rinsate from this process must be collected and disposed of as halogenated hazardous waste. [7]

  • Final Disposal : Once decontaminated, the container can often be recycled or disposed of as non-hazardous waste. The packaging can be punctured to render it unusable for other purposes before disposal.[7] Always confirm your institution's specific policy on empty container disposal.

Summary of Disposal Parameters

ParameterGuidelineRationale & Source
Waste Category Halogenated Organic WasteContains a carbon-bromine bond.[3][4]
Segregation Separate from non-halogenated, aqueous, acid, and base wastes.Prevents dangerous reactions and ensures proper incineration with flue gas scrubbing.[5][6][8]
Container Type Labeled, sealed, compatible container (e.g., HDPE, Glass).Ensures safe containment and prevents leaks/vapor release.[5][13]
Primary Disposal Method Licensed, high-temperature hazardous waste incineration.Destroys the organic molecule and allows for neutralization of HBr byproduct.[3][7]
Spill Cleanup Material Inert absorbent (vermiculite, sand).Safely absorbs liquid for collection and disposal.[1]
Empty Containers Triple-rinse, collect rinsate as hazardous waste.Removes chemical residue to allow for non-hazardous disposal of the container itself.[7]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing Methyl 2-(2-bromo-4-methylphenyl)acetate from generation to disposal.

G cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal cluster_spill Emergency: Spill Occurs WasteGen Waste Generated PPE Step 1: Don Correct PPE (Gloves, Eye Protection) WasteGen->PPE SelectContainer Step 2: Select Labeled 'Halogenated Waste' Container PPE->SelectContainer AddWaste Add Waste to Container SelectContainer->AddWaste SealContainer Step 3: Securely Seal Container AddWaste->SealContainer Store Step 4: Store in Satellite Accumulation Area SealContainer->Store IsFull Container Full (or project complete)? Store->IsFull Check Level IsFull->Store No ArrangePickup Step 5: Arrange Pickup via EHS/Contractor IsFull->ArrangePickup Yes Disposed Waste Incinerated at Licensed Facility ArrangePickup->Disposed Spill Spill Detected AssessSize Small or Large Spill? Spill->AssessSize SmallSpill Absorb with Inert Material, Collect & Dispose as Waste AssessSize->SmallSpill Small LargeSpill Evacuate & Call Emergency Response AssessSize->LargeSpill Large

Caption: Decision workflow for the disposal of Methyl 2-(2-bromo-4-methylphenyl)acetate.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance | I-WASTE DST. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, August 28). Disposal Guidance | I-WASTE DST. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet: 2'-Bromo-4'-methylacetanilide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998, April). Environmental Fact Sheet, Organobromine Production Wastes Final Rule. Retrieved from [Link]

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • University of Florida. (n.d.). Incompatible Chemicals. Risk Management and Safety. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 2-(2-bromo-4-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl 2-(2-bromo-4-methylphenyl)acetate is a halogenated aromatic ester commonly used as a pharmaceutical building block. While often classified under "General Irritants," its status as a research intermediate requires a Band 3 Control Strategy (Unknown/Potent Hazard).

Critical Hazard Profile:

  • Primary Risks: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), and Acute Toxicity if swallowed (H302).

  • Chemical Behavior: As an ester, it is susceptible to hydrolysis, potentially releasing acidic byproducts upon contact with moisture or mucous membranes. The bromine substitution adds lipophilicity, increasing the rate of dermal absorption compared to non-halogenated analogs.

  • Physical State: Typically a pale yellow viscous liquid or low-melting solid.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for defense in depth —ensuring that a failure in one layer (e.g., a glove tear) does not result in immediate exposure.

Body ZonePrimary BarrierSecondary/ContingencyTechnical Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm per layer)Laminate (Silver Shield) if handling >50mL or using DCM/THF.Esters can degrade nitrile over time. The outer glove acts as a sacrificial layer against solvent splash; the inner glove protects against the chemical residue.
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield (8-inch)Safety glasses are insufficient for liquid esters which can "creep" or splash. Goggles provide a seal against vapors and micro-droplets.
Respiratory Fume Hood (Face velocity: 80-100 fpm)N95/P100 Respirator (only if outside hood)Primary control is engineering (hood). Respirators are a backup only for spill cleanup or equipment maintenance.
Dermal/Body Lab Coat (100% Cotton or Nomex)Chemical Apron (Rubber/Neoprene)Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs. Cotton resists degradation by organic esters.

Operational Workflow & Engineering Controls

Safety is a process, not a product. The following workflow integrates engineering controls with procedural discipline.

Phase 1: Preparation & Weighing
  • Static Control: If the substance is solid/crystalline, use an ionizing fan or anti-static gun. Halogenated powders are prone to static cling, leading to aerosolization.

  • Containment: Perform all weighing inside a chemical fume hood. If using a balance outside the hood, use a static draft shield and the "tare-and-transfer" method (tare vial inside hood, transfer chemical, cap tight, move to balance).

Phase 2: Solubilization & Transfer
  • Solvent Selection: When dissolving, add solvent slowly. Exothermic solvation is rare for this class, but "bumping" can occur if air is trapped in the solid matrix.

  • Syringe Safety: If handling the liquid form, use Luer-lock syringes to prevent needle detachment under pressure.

Phase 3: Reaction & Quenching
  • Thermal Stability: Aryl bromides are generally stable, but avoid overheating (>150°C) without solvent, as decomposition can release hydrogen bromide (HBr) gas.

  • Quenching: Basic hydrolysis (e.g., NaOH, LiOH) will cleave the ester, generating the corresponding phenylacetic acid and methanol. Ensure this is intended before adding strong bases.

Visualizing the Safety Logic

SafetyWorkflow cluster_emergency Emergency Loop Storage 1. Storage (Cool, Dry, Dark) PPE 2. PPE Donning (Double Nitrile + Goggles) Storage->PPE Retrieve Hood 3. Engineering Control (Fume Hood Check) PPE->Hood Verify Flow Weighing 4. Transfer/Weighing (Anti-Static Protocol) Hood->Weighing Inside Hood Reaction 5. Reaction (Closed System) Weighing->Reaction Dissolve/Add Spill Spill Event Weighing->Spill Waste 6. Disposal (Halogenated Waste) Reaction->Waste Quench & Bin Cleanup Absorb (Vermiculite) + Wash (Soap/Water) Spill->Cleanup Cleanup->Waste

Figure 1: Safe Handling Lifecycle. Note the critical checkpoint at "Engineering Control" before any chemical container is opened.

Emergency Response & Disposal

Accidental Exposure[1]
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin; this enhances absorption of the aryl bromide.

  • Eye Contact: Flush for 15 minutes. The lipophilic nature means the chemical may resist flushing; immediate medical evaluation is required to prevent corneal hazing.

Spill Management
  • Small Spill (<10mL/g): Absorb with vermiculite or a dedicated organic spill pad.

  • Decontamination: Wipe the surface with a dilute surfactant (soap water) followed by water. Bleach is not recommended as it provides no specific benefit for this ester and may react with other solvents in the hood.

Disposal Strategy
  • Classification: Halogenated Organic Waste . Do not mix with non-halogenated solvents if your facility separates them (cost saving and safety).

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent nitration of the aromatic ring in the waste container, which could be exothermic.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2] United States Department of Labor. [Link]

  • PubChem. (2023). Methyl 2-(4-bromophenyl)acetate (Analogous Safety Data). National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Methyl 2-(2-bromo-4-methylphenyl)acetate (CAS 1069114-83-5).[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.